Physicochemical Profiling of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine: A Technical Guide for Drug Discovery
Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Identity: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS: 1339894-12-0)[1] Executive Summary In mode...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals
Compound Identity: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS: 1339894-12-0)[1]
Executive Summary
In modern medicinal chemistry, the optimization of physicochemical properties is inextricably linked to successful clinical outcomes. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a highly specialized building block that exemplifies rational bioisosteric design. By integrating an oxetane ring, a strongly electron-withdrawing trifluoromethyl (
−CF3
) group, and a secondary amine[1], this molecule achieves a delicate balance between lipophilicity, metabolic stability, and aqueous solubility.
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its structural behavior, and validated experimental methodologies for its characterization.
As a Senior Application Scientist, I approach molecular profiling not just by measuring values, but by understanding the thermodynamic and electronic causality driving those values. The properties of this compound are dictated by three core structural modules:
A. The Oxetane Motif: Modulating Solvation and Conformation
The oxetane ring is a premier bioisostere for gem-dimethyl or carbonyl groups[2]. In this compound, the oxetane oxygen acts as a potent hydrogen-bond acceptor.
Causality: The high dipole moment of the oxetane ring significantly lowers the overall lipophilicity (
logP
) compared to a cycloalkyl equivalent. Furthermore, the low lipophilic volume of the oxygen atom reduces the hydrophobic penalty of cavitation during aqueous solvation, dramatically increasing thermodynamic solubility[2].
B. The Trifluoromethyl (
−CF3
) Group: Electronic and Steric Shielding
The ortho-substituted
−CF3
group on the benzyl ring serves a dual purpose: modulating electronics and blocking metabolism[3].
Causality: Fluorine is the most electronegative element, and the
−CF3
group exerts a powerful inductive electron-withdrawing effect (
−I
)[3]. This effect propagates through the aromatic ring and the benzylic carbon, subtly depressing the
pKa
of the adjacent secondary amine. Sterically, the
−CF3
group shields the ortho and meta positions of the phenyl ring from Cytochrome P450-mediated aromatic oxidation, enhancing the molecule's metabolic half-life[3].
C. The Secondary Amine: Ionization and Salt Formation
The secondary amine bridges the oxetane and the substituted benzyl group, acting as the primary ionizable center.
Causality: While standard benzylamines typically exhibit a
pKa
of ~9.0, the combined
−I
effects from both the ortho-
−CF3
group and the oxetane oxygen pull electron density away from the nitrogen lone pair. This lowers the basicity, resulting in an estimated
pKa
of ~8.2. This ensures the molecule is predominantly (but not entirely) protonated at physiological pH (7.4), optimizing the balance between passive membrane permeability (neutral species) and aqueous solubility (ionized species)[4].
Quantitative Physicochemical Profile
The following table summarizes the fundamental and calculated physicochemical parameters of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, providing a baseline for formulation and assay design[1],[4].
Property
Value / Estimate
Implication for Drug Design
Molecular Weight
231.21 g/mol
Excellent for CNS and systemic penetration (Lipinski compliant).
Chemical Formula
C11H12F3NO
High
Fsp3
fraction due to oxetane; improves 3D complexity.
Estimated
pKa
~8.2 (Basic)
~86% ionized at pH 7.4; supports stable HCl salt formulation.
Estimated
logP
2.1 - 2.5
Optimal range for oral absorption and crossing the blood-brain barrier.
Estimated
logD7.4
1.3 - 1.7
Balances aqueous solubility with lipid bilayer permeability.
Topological PSA
21.26 Ų
Highly permeable; well below the 90 Ų threshold for BBB penetration.
H-Bond Donors/Acceptors
1 / 5
Complies with Rule of 5; oxetane and
−CF3
act as weak/strong acceptors.
Systems-Level Workflow Visualization
The following logic map illustrates how the structural modules of this compound dictate its physicochemical properties and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.
Caption: Structure-Property Relationship (SPR) mapping of the compound's structural modules to ADME outcomes.
Validated Experimental Methodologies
To ensure scientific integrity and trustworthiness, the physicochemical properties of this compound must be empirically validated using self-validating, orthogonal assay systems[4]. Below are the gold-standard protocols for profiling this specific amine.
Because the compound may exhibit limited solubility in purely aqueous unbuffered media at high pH (when the amine is neutralized), a co-solvent potentiometric titration is required.
Preparation: Prepare a 1.0 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
Titration: Acidify the solution to pH 2.0 using standardized 0.5 M HCl to fully protonate the secondary amine.
Base Addition: Titrate with standardized 0.5 M KOH under an inert argon atmosphere (to prevent
CO2
absorption) at a constant
25∘C
.
Self-Validation Check: Perform a blank titration (solvent only) to subtract the background ionization of the solvent system.
Data Processing: Plot the apparent
pKa
(
psKa
) against the inverse dielectric constant of the co-solvent mixtures. Extrapolate to 0% co-solvent (pure water) using the Yasuda-Shedlovsky equation to obtain the true aqueous
pKa
.
Protocol 2:
logD7.4
Determination via Miniaturized Shake-Flask & LC-MS/MS
The shake-flask method remains the definitive standard for partition coefficients, superior to computational models which often struggle with the oxetane-fluorine interplay[4].
Phase Pre-saturation: Vigorously stir 1-octanol and 50 mM Phosphate Buffer (pH 7.4) together for 24 hours at
25∘C
to ensure mutual saturation. Separate the phases.
Incubation: Dissolve the compound in the pre-saturated buffer to a concentration of 10 µM. Add an equal volume of pre-saturated 1-octanol in a glass vial (avoid plastics to prevent non-specific binding of the lipophilic
−CF3
moiety).
Equilibration: Shake the vials at 300 rpm for 60 minutes, then centrifuge at 3000 x g for 15 minutes to achieve sharp phase separation.
Quantification: Sample both the aqueous and octanol phases. Dilute appropriately and quantify the compound concentration using LC-MS/MS (MRM mode targeting the specific mass transition of the parent ion).
Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. It must be
≥95%
of the initial input mass. A lower recovery indicates precipitation or adsorption to the vial walls, invalidating the run.
Protocol 3: Kinetic Aqueous Solubility via Nephelometry
Kinetic solubility mimics the conditions of biological assays where compounds are dosed from DMSO stocks.
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
Serial Dilution: Spike the DMSO stock into 50 mM Phosphate Buffered Saline (pH 7.4) across a concentration gradient (1 µM to 500 µM), keeping the final DMSO concentration constant at 1% (v/v).
Incubation: Incubate the microtiter plate at
37∘C
for 2 hours to allow for potential nucleation and precipitation.
Detection: Measure the forward light scattering using a nephelometer.
Analysis: The kinetic solubility limit is defined as the concentration at which the scattering signal deviates by more than 3 standard deviations from the buffer blank, indicating the onset of colloidal aggregation.
Conclusion
N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine represents a sophisticated intersection of steric, electronic, and thermodynamic design. By leveraging the solubilizing power of the oxetane ring alongside the metabolic resilience of the trifluoromethyl group, this building block is primed for integration into lead optimization campaigns targeting high-quality, orally bioavailable therapeutics.
References
Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry 53.8 (2010): 3227-3246. Available at:[Link]
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Available at:[Link]
Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier (2016). Available at:[Link]
Structural Crystallography and Supramolecular Assembly of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine: A Technical Guide
Executive Summary The molecule N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS 1339894-12-0) represents a highly privileged scaffold in modern drug discovery. It merges the metabolic stability and lipophilicity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS 1339894-12-0) represents a highly privileged scaffold in modern drug discovery. It merges the metabolic stability and lipophilicity of an ortho-trifluoromethylbenzyl moiety with the unique physicochemical profile of an oxetane ring—a widely used bioisostere for gem-dimethyl and carbonyl groups[1]. Understanding the solid-state conformation and X-ray diffraction (XRD) properties of this molecule is critical for rational drug design. This whitepaper dissects the crystallographic workflow, conformational causality, and supramolecular packing rules governing this specific molecular architecture.
Molecular Anatomy & Conformational Causality
To interpret the electron density map of this molecule, one must understand the competing stereoelectronic forces dictated by its three distinct functional domains.
The Oxetane Ring: Strain and Puckering
Unlike cyclobutane, which exhibits a highly puckered conformation (approx. 30°) to relieve severe eclipsing interactions, the oxetane ring is essentially planar but maintains a slight puckering angle of 10° to 16°[2][3].
Causality: The presence of the oxygen heteroatom removes one set of transannular substituents, drastically reducing unfavorable gauche interactions[2].
Crystallographic Signatures: In high-resolution X-ray structures, the C–O–C bond angle typically refines to a highly strained ~90.2°, exposing the oxygen lone pairs and making the oxetane an exceptional hydrogen-bond acceptor[2].
The Ortho-Trifluoromethyl Group: Steric Locking and Disorder
The –CF₃ group exerts a profound influence on both intramolecular conformation and intermolecular packing.
Causality: Positioned ortho to the benzylamine linker, the bulky –CF₃ group creates a steric clash that restricts the free rotation of the C(aryl)–C(benzyl) bond, effectively "locking" the molecule into a preferred conformation.
Crystallographic Signatures: The –CF₃ group is notorious for exhibiting rotational disorder in the crystal lattice[4]. The electron density of the three fluorine atoms often smears into a continuous torus at room temperature, necessitating low-temperature data collection to resolve discrete atomic positions.
The Secondary Amine Linker
The amine acts as the primary hydrogen-bond donor in the system. Because the oxetane oxygen is highly polarized and sterically accessible, the dominant supramolecular motif is a continuous N–H···O hydrogen-bonding network[1].
To obtain a high-quality structural model, the following self-validating protocol must be executed. This workflow is designed specifically to mitigate the rotational disorder of the fluorous domain.
Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Step-by-Step Methodology
Crystallization via Vapor Diffusion:
Protocol: Dissolve 10 mg of the compound in a minimum volume (approx. 0.5 mL) of ethyl acetate (solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Cap the outer vial tightly.
Causality: Vapor diffusion ensures a highly controlled, gradual supersaturation rate. This thermodynamic control prevents the kinetic trapping of metastable polymorphs and yields diffraction-quality single crystals.
Cryo-Mounting and Quenching:
Protocol: Harvest a single crystal (optimal size ~0.2 × 0.2 × 0.1 mm) using a MiTeGen loop coated in Paratone-N oil. Immediately transfer the crystal to the goniometer head under a continuous nitrogen cryostream set to 100 K.
Causality: Flash-cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs). This is an absolute requirement to freeze the rotational dynamics of the –CF₃ group and accurately assign the C–F bond lengths[5].
Data Collection & Integration:
Protocol: Collect data using Mo Kα (
λ=0.71073
Å) or Cu Kα (
λ=1.54184
Å) radiation. Ensure high redundancy to accurately model the fluorous interactions. Integrate the frames using software such as APEX4 or CrysAlisPro.
Structure Solution and Refinement:
Protocol: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL).
Disorder Handling: If the –CF₃ group shows residual electron density peaks indicating multiple rotational states, model the disorder over two positions using part numbers and apply geometric restraints (SADI or DFIX for C–F bonds, SIMU/DELU for anisotropic displacement parameters).
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and geometric metrics based on authoritative structural data for highly similar fluorinated oxetane derivatives.
Table 1: Expected Crystallographic Parameters
Parameter
Expected Value / Range
Rationale
Crystal System
Monoclinic or Triclinic
Typical for asymmetric, chiral/prochiral small organic molecules.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing favored by racemic mixtures.
Hybridization shifts to accommodate small ring size[2].
C(sp³)–F
Bond Length
1.32 – 1.34 Å
Short, highly polarized bonds; prone to apparent shortening if disorder is unmodeled.
Amine C–N
Bond Length
1.45 – 1.47 Å
Standard secondary aliphatic-benzylic amine bond.
Supramolecular Assembly & Crystal Packing
The crystal packing of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a delicate balance of strong hydrogen bonding and weak dispersion forces.
Key intermolecular interactions governing the crystal packing.
The Primary Motif: N–H···O Hydrogen Bonding
Because the oxetane ring acts as a conformational lock and a potent hydrogen-bond acceptor[1], the dominant packing feature is a 1D chain driven by N–H···O interactions. The secondary amine hydrogen atom points directly toward the sterically unhindered oxygen of an adjacent oxetane ring. Expected donor-acceptor (N···O) distances range from 2.85 to 3.05 Å.
The Secondary Motif: The Fluorous Effect
The 3D lattice is further stabilized by the "fluorous effect"—a network of weak, yet highly directional interactions involving the –CF₃ group[4].
C–H···F Interactions: The highly electronegative fluorine atoms act as weak acceptors for adjacent aromatic or aliphatic protons[6][7].
F···F Contacts: Halogen-halogen interactions between adjacent trifluoromethyl groups often dictate the final 3D architecture. These contacts typically exhibit F···F distances of ~2.90 to 3.10 Å, which is near or slightly longer than the sum of the van der Waals radii for fluorine[4][6].
Conclusion
The X-ray crystallographic analysis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine requires careful attention to the disparate behaviors of its functional groups. While the oxetane ring provides a rigid, slightly puckered anchor that drives N–H···O hydrogen bonding, the ortho-trifluoromethyl group introduces steric constraints and rotational disorder. By employing low-temperature diffraction techniques and rigorous disorder modeling, researchers can accurately map the fluorous interactions and hydrogen-bond networks that define the solid-state behavior of this vital pharmacophore.
References
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network
Source: PMC - NIH
URL:[Link]
Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides
Source: PubMed - NIH
URL:[Link]
Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides
Source: CrystEngComm (RSC Publishing)
URL:[Link]
High-Pressure Freezing, Crystal Structure Studies and Si-CF3 Bond Polarizability of Trimethyl(trifluoromethyl)silane
Source: Defense Technical Information Center (DTIC)
URL:[Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry
Source: Chemical Reviews - ACS Publications
URL:[Link]
An Exploration of Oxetanes: Synthesis and Relevance
Source: Denmark Research Group, University of Illinois
URL:[Link]
Applications of oxetanes in drug discovery and medicinal chemistry
Source: PMC - NIH
URL:[Link]
The Oxetane Ring in Taxol
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
A Senior Application Scientist's Guide to Computational Modeling of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine Binding Affinity
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The accurate prediction of protein-ligand binding affinity is a cornerstone of modern, structure-based drug discovery. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate prediction of protein-ligand binding affinity is a cornerstone of modern, structure-based drug discovery. This guide provides an in-depth, technical framework for the computational modeling of the binding affinity for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, a molecule featuring key medicinal chemistry motifs such as a trifluoromethyl group for metabolic stability and an oxetane ring. As no specific biological target for this ligand is publicly established, this document presents a robust, target-agnostic workflow. We navigate the hierarchical process of computational analysis, beginning with initial pose prediction via molecular docking, proceeding to the assessment of complex stability through molecular dynamics (MD) simulations, and culminating in rigorous binding free energy calculations. Each stage is presented with detailed, field-proven protocols and a causal explanation for experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to equip researchers with the expertise to implement a comprehensive computational strategy for evaluating ligand binding affinity, thereby accelerating the drug discovery pipeline.
The Compound and the Computational Challenge
N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a structurally interesting small molecule. Its design incorporates elements highly valued in medicinal chemistry. The trifluoromethyl (CF3) group is a bioisostere of a methyl group but possesses unique properties; its strong electron-withdrawing nature can modulate pKa, and the strength of C-F bonds often enhances metabolic stability and binding affinity through specific interactions.[1][2] The oxetane moiety serves as a versatile scaffold, capable of improving physicochemical properties like solubility while providing a three-dimensional structure that can explore binding pockets effectively.
The central challenge in early-stage drug discovery is to accurately and efficiently determine which biological target a compound like this binds to and with what affinity. Answering this question computationally saves significant time and resources. This guide provides the workflow to calculate the binding free energy (ΔG_bind), the most critical thermodynamic parameter for quantifying binding affinity.
Foundational Principles of In Silico Affinity Prediction
The binding affinity of a ligand to a protein is quantified by the Gibbs free energy of binding (ΔG_bind). A more negative ΔG_bind corresponds to a stronger, more favorable interaction. Computational methods aim to calculate this value by simulating the physical interactions between the two molecules. These methods exist on a spectrum of accuracy and computational cost. Our workflow adopts a hierarchical approach, using faster, less accurate methods to filter and prepare systems for more rigorous, computationally intensive calculations.
This tripartite strategy includes:
Molecular Docking: A rapid computational method to predict the predominant binding mode(s) of a ligand to a protein and provide an initial, qualitative estimate of binding strength.[3]
Molecular Dynamics (MD) Simulation: A technique that simulates the time-dependent behavior of the protein-ligand complex, allowing for an assessment of the binding pose's stability and providing the necessary conformational sampling for more accurate energy calculations.[4][5]
Binding Free Energy Calculation: Advanced methods that compute the ΔG_bind with higher accuracy from the dynamic ensembles generated by MD simulations.[6][7]
The Computational Workflow: A Tripartite Approach
This section outlines the logical flow of the entire process, from initial setup to the final, quantitative prediction of binding affinity.
Figure 1: High-level overview of the tripartite computational workflow for binding affinity prediction.
Protocol Deep Dive: Methodologies and Rationale
This section provides detailed, step-by-step protocols for each phase of the workflow. The causality behind each choice is explained to provide a deeper understanding of the process.
System Preparation: The Foundation of Accuracy
Garbage in, garbage out. This adage is paramount in computational modeling. Proper preparation of both the ligand and protein is a critical, non-negotiable first step.
Since N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is not a standard biomolecule, it requires parameterization—the process of defining the force field terms that describe its intramolecular and intermolecular interactions.
Step-by-Step Protocol:
Obtain 3D Structure: Draw the molecule in a chemical editor (e.g., Avogadro, ChemDraw) and save it as a .mol2 or .pdb file.
Add Hydrogens: Use a tool like Avogadro or UCSF Chimera to add hydrogen atoms, ensuring the correct protonation state of the amine group at physiological pH (~7.4).
Generate Force Field Parameters: This is the most critical step. We will use the Antechamber tool from the AmberTools suite to generate parameters compatible with the General AMBER Force Field (GAFF), which is designed for organic small molecules.[8][9]
Rationale: This command calculates AM1-BCC charges, which are standard for GAFF, and prepares an intermediate file.
Check for Missing Parameters: Run parmchk2 to identify any missing parameters in the GAFF database.
Command: parmchk2 -i ligand.ac -f ac -o ligand.frcmod
Rationale: parmchk2 will find analogous parameters in the GAFF dataset and generate a file (.frcmod) containing them. This ensures that the simulation software knows how to treat every bond, angle, and dihedral in the ligand.
Generate Topology: Use Amber's tleap program to combine the generated files and create the final topology and coordinate files for the simulation.
The protein structure is typically obtained from the RCSB Protein Data Bank (PDB). These structures are experimental and often require cleaning.
Step-by-Step Protocol:
Download Structure: Obtain the PDB file for the chosen target protein.
Clean PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This can be done with simple text editing or using tools within PyMOL or UCSF Chimera.[10]
Add Hydrogens & Check Protonation: Use a program like pdb2gmx in GROMACS or the PDB2PQR server.[11]
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating interactions like hydrogen bonds. It is crucial to correctly assign the protonation states of histidine, aspartate, and glutamate residues, as this dramatically affects the electrostatic environment of the binding site.
Select Force Field: Choose a biomolecular force field. The CHARMM36m and AMBER ff14SB force fields are modern, well-validated choices for proteins.[12][13]
Table 1: Overview of Recommended Software and Tools
Docking provides a computationally inexpensive way to generate a credible starting structure of the protein-ligand complex.
Step-by-Step Protocol:
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format required by Vina, which includes charge and atom type information. This is done using scripts from the AutoDock Tools suite.
Define the Binding Site: Identify the binding pocket. If a co-crystallized ligand is present in the original PDB structure, the box can be centered on it. Otherwise, binding site prediction tools may be needed. Define a search space (a "box") that encompasses this site.[16]
Run Docking: Execute AutoDock Vina. It will perform a stochastic search of the ligand's conformational and orientational space within the box, scoring each pose.
Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt
Analyze Results: Vina will output several binding poses ranked by a scoring function (in kcal/mol).
Causality: A lower score suggests a more favorable interaction. However, this score is not a true ΔG_bind. Its primary utility is to rank different poses of the same ligand. The top-ranked pose, especially if it is part of a cluster of similar low-energy poses, is selected as the starting point for MD simulation. Visual inspection in PyMOL is crucial to ensure the pose is chemically sensible (e.g., hydrogen bonds are formed, no major steric clashes).[17]
Part B: Molecular Dynamics with GROMACS
MD simulations provide a dynamic view of the complex, allowing us to assess the stability of the docked pose and generate an ensemble of structures for more accurate energy calculations.[18]
Figure 2: Step-by-step workflow for setting up and running an MD simulation using GROMACS.
Step-by-Step Protocol:
Combine Topologies: The GROMACS topology file (.top) must be edited to include both the protein and the ligand parameters.[11]
System Setup (as per Figure 2):
Define Box: Create a simulation box (e.g., cubic) around the complex, ensuring sufficient distance between the protein and the box edges.
Solvate: Fill the box with a chosen water model (e.g., TIP3P).
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and approximate a physiological salt concentration (e.g., 0.15 M).
Energy Minimization: Perform steepest descent minimization to remove any steric clashes.
Equilibration:
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system. The position restraints are gradually released.
Production MD: Run the simulation for a desired length of time (e.g., 100-500 nanoseconds) without any restraints. Trajectory data is saved at regular intervals for analysis.
Table 2: Typical MD Simulation Parameters
Parameter
Value
Rationale
Ensemble
NPT
Simulates conditions closest to a standard lab experiment.
Temperature
300 K
Approximate human body temperature.
Pressure
1 bar
Standard atmospheric pressure.
Time Step
2 fs
A standard time step for biomolecular simulations with constrained hydrogen bonds.
| Production Length | 100-500 ns | Sufficient time to observe the stability of the complex and sample relevant conformations. |
Part C: Binding Free Energy Calculations
This is the final, quantitative step. We will discuss two major approaches: MM/PBSA and Alchemical Free Energy.
MM/PBSA is an end-state method that calculates the binding free energy by analyzing snapshots from the MD trajectory.[19]
Equation: ΔG_bind = - [ + ]
Protocol:
Extract Trajectories: Create three separate trajectories from the production MD run: one for the complex, one for only the protein, and one for only the ligand.
Calculate Energy Components: Use a GROMACS tool like g_mmpbsa to calculate the various energy terms for each of the three trajectories. This includes molecular mechanics energy (bonds, angles, van der Waals, electrostatics) and solvation free energy (polar and non-polar contributions).
Compute ΔG_bind: The tool subtracts the energies of the free protein and ligand from the complex to yield the binding free energy.
Trustworthiness: MM/PBSA is excellent for ranking a series of related ligands but is less accurate for predicting absolute binding affinities, primarily because it often neglects the contribution of conformational entropy.
This method is the theoretical gold standard. It calculates the free energy of decoupling the ligand from its environment (either in water or in the protein binding site) along a non-physical, "alchemical" path.[20][21][22]
Figure 3: Thermodynamic cycle for absolute binding free energy calculation. The desired ΔG_bind is calculated via the alchemical path.
Protocol:
Setup: This involves creating two sets of systems: one with the ligand in the solvated protein binding site, and one with the ligand in a box of water.
Define Alchemical Pathway: The ligand's interactions (both electrostatic and van der Waals) are turned off in a stepwise manner controlled by a coupling parameter, λ (lambda), which goes from 1 (fully interacting) to 0 (non-interacting).
Run Simulations: A separate MD simulation is run for each discrete λ window. This requires significant computational resources.
Calculate Free Energy: The free energy difference between each λ window is calculated and then integrated across the entire pathway to give the total free energy of decoupling. The final ΔG_bind is the difference between the decoupling free energy in the solvent and in the protein.[20]
Trustworthiness: While computationally demanding, alchemical methods are the most rigorous and accurate for predicting binding free energies, often achieving accuracy within 1-2 kcal/mol of experimental values when performed correctly.[6]
Analysis, Visualization, and Interpretation
Raw simulation data is meaningless without proper analysis and interpretation.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the system and the binding pose. A stable, low-RMSD plateau is indicative of a stable complex.
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
Interaction Analysis: Monitor specific interactions, like hydrogen bonds between the ligand and protein, throughout the simulation to understand which residues are key for binding.
Visualization with PyMOL:
Create high-quality images of the predicted binding pose.[23][24]
Highlight key interacting residues identified from the MD simulation.
Generate surfaces of the binding pocket to show shape complementarity.
Table 3: Hypothetical Summary of Binding Affinity Results
Method
Predicted ΔG_bind (kcal/mol)
Key Findings
AutoDock Vina Score
-8.5
Favorable initial pose prediction.
MM/PBSA
-10.2 ± 1.5
Strong binding predicted, dominated by electrostatic interactions.
This guide has detailed a comprehensive, multi-tiered workflow for the computational prediction of binding affinity for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine. By progressing from rapid docking to rigorous alchemical free energy calculations, researchers can build a high-confidence model of a ligand's interaction with its biological target. The emphasis on proper system preparation, understanding the rationale behind each step, and careful analysis is crucial for generating trustworthy and reproducible results. While computationally intensive, this in silico approach provides invaluable insights that can guide experimental efforts, prioritize candidates, and ultimately accelerate the path to novel therapeutics.
Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. , [URL:https://pubmed.ncbi.nlm.nih.gov/34292592/]
GROMACS Protein Ligand Complex Simulations - LigParGen Server. , [URL:http://zarbi.chem.yale.edu/ligpargen/gromacs_tutorial.html]
How can PyMOL be exploited for seeing ligand-protein interactions?. ResearchGate. , [URL:https://www.researchgate.net/post/How_can_PyMOL_be_exploited_for_seeing_ligand-protein_interactions]
Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. , [URL:https://web.chem.ucsb.edu/~kalju/chem126/public/pymol_tut.html]
Free Energy Calculations for Protein–Ligand Binding Prediction. Request PDF. , [URL:https://www.researchgate.net/publication/353272504_Free_Energy_Calculations_for_Protein-Ligand_Binding_Prediction]
Navigating AMBER Force Fields. DiPhyx Stories. , [URL:https://www.diphyx.com/blogs/navigating-amber-force-fields]
Force fields for small molecules. PMC, NIH. , [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5578714/]
Calculation of protein–ligand binding free energy by using a polarizable potential. PNAS. , [URL:https://www.pnas.org/doi/10.1073/pnas.0504784102]
Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. ACS Publications. , [URL:https://pubs.acs.org/doi/10.1021/acs.jcim.3c01991]
Calculation of absolute protein-ligand binding free energy using distributed replica sampling. American Institute of Physics. , [URL:https://pubs.aip.org/aip/jcp/article/129/15/155102/338275/Calculation-of-absolute-protein-ligand-binding]
MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub. , [URL:https://github.com/jayanti-prasad/MDSIM/blob/master/gromacs-tutorials/Protein-Ligand-Complex/README.md]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. , [URL:https://www.chemcopilot.com/post/molecular-docking-tutorial]
Ligand Binding Affinities from MD Simulations. Accounts of Chemical Research. , [URL:https://pubs.acs.org/doi/10.1021/ar010024a]
The development of an Amber-compatible organosilane force field for drug-like small molecules. RSC Publishing. , [URL:https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp01169c]
Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. , [URL:https://www.youtube.com/watch?v=Fp5v2d2aQ8I]
Studying the affinity and kinetics of molecular association with molecular-dynamics simulation. American Institute of Physics. , [URL:https://pubs.aip.org/aip/jcp/article-abstract/118/4/1901/718712/Studying-the-affinity-and-kinetics-of-molecular]
Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube. , [URL:https://www.youtube.com/watch?v=Rz1pW12G-wA]
Statistical Estimation of the Protein-Ligand Binding Free Energy Based On Direct Protein-Ligand Interaction Obtained by Molecular Dynamics Simulation. MDPI. , [URL:https://www.mdpi.com/1422-0067/13/10/12475]
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. , [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745994/]
CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application. PMC. , [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3557591/]
From Static to Dynamic Structures: Improving Binding Affinity Prediction with Graph‐Based Deep Learning. PMC. , [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10189032/]
Computational methods for calculation of ligand-binding affinity. PubMed. , [URL:https://pubmed.ncbi.nlm.nih.gov/19128212/]
Computational Methods for Calculation of Ligand-Binding Affinity. ResearchGate. , [URL:https://www.researchgate.net/publication/23758372_Computational_Methods_for_Calculation_of_Ligand-Binding_Affinity]
Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic. , [URL:https://academic.oup.com/bib/article/25/2/bbad535/7610006]
How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. , [URL:https://gromacs.bioexcel.eu/t/how-to-setup-protein-ligand-simulation-using-charmm-gui-for-ligand-preparation/5000]
Tutorial: Protein:ligand standard binding free energies. Theoretical and Computational Biophysics Group. , [URL:https://www.ks.uiuc.edu/Training/Tutorials/science/binding/tutorial-protein-ligand.pdf]
Computational Approaches for Studying Protein-Ligand Interactions. Hilaris. , [URL:https://www.hilarispublisher.com/open-access/computational-approaches-for-studying-proteinligand-interactions-114759.html]
Ligand-Protein Complex with Charmm-Gui?. ResearchGate. , [URL:https://www.researchgate.net/post/Ligand-Protein_Complex_with_Charmm-Gui]
CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation, ACS Publications. , [URL:https://pubs.acs.org/doi/10.1021/acs.jctc.3c01072]
CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. SciSpace. , [URL:https://typeset.io/papers/charmm-gui-ligand-reader-and-modeler-for-charmm-force-field-28h1380q]
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. , [URL:https://www.mdpi.com/1420-3049/27/20/6763]
An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. Benchchem. , [URL:https://www.benchchem.com/blog/an-in-depth-technical-guide-to-trifluoromethanamine-properties-synthesis-and-applications]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. , [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10743603/]
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. , [URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01467]
Reaction scope. Trifluoromethylation of amines. ResearchGate. , [URL:https://www.researchgate.net/figure/Trifluoromethylation-of-amines-Reactions-were-performed-on-a-025-mmol-scale-Yields_fig2_359422896]
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group, Princeton University. [Source]([Link] Macmillan/files/publications/Nature 2011 480 224.pdf), [URL:https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Nature 2011 480 224.pdf]
incorporating N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine into peptide mimetics
Application Note: Strategic Incorporation of N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine into Peptidomimetics Executive Summary The development of peptide therapeutics is frequently bottlenecked by poor oral bioa...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine into Peptidomimetics
Executive Summary
The development of peptide therapeutics is frequently bottlenecked by poor oral bioavailability, rapid proteolytic degradation, and suboptimal membrane permeability. This application note details the rationale and experimental protocols for incorporating a highly specialized building block—N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine —into peptide backbones or as a C-terminal capping group. By leveraging the unique physicochemical properties of the oxetane ring and the steric/lipophilic profile of the 2-(trifluoromethyl)benzyl moiety, researchers can synthesize peptidomimetics with dramatically enhanced metabolic stability and target affinity.
Scientific Rationale & Design Philosophy
The design of this specific secondary amine building block is rooted in advanced bioisosteric replacement strategies:
The Oxetan-3-amine Core: The four-membered oxetane ring acts as a highly effective structural surrogate for amide carbonyls and gem-dimethyl groups[1]. Because oxetane is an electron-withdrawing group, it lowers the basicity of the adjacent nitrogen by approximately 3 pKa units, effectively reducing the desolvation penalty required for the molecule to cross lipid bilayers[2]. Furthermore, the moderate ring strain of oxetanes has been shown to redirect metabolic clearance pathways away from standard cytochrome P450 (CYP450) oxidation toward microsomal epoxide hydrolase (mEH), reducing the risk of drug-drug interactions[3].
The 2-(Trifluoromethyl)benzyl Motif: The addition of an ortho-trifluoromethyl group provides intense steric shielding to the adjacent pseudo-peptide bond, blocking access by endogenous proteases. Additionally, the CF₃ group acts as a lipophilic anchor that enhances binding in hydrophobic target pockets while resisting the oxidative liabilities typically associated with unfluorinated alkyl groups[4].
When combined, these two moieties create a robust, non-hydrolyzable amide isostere that expands the structural space of modern peptidomimetics[5].
Mechanistic Workflow & Pharmacokinetic Advantages
Caption: Logical workflow for synthesizing and validating oxetane-modified peptidomimetics.
By replacing a highly labile C-terminal amide with our target compound, the metabolic degradation pathway is fundamentally altered. CYP450 enzymes, which typically target unprotected amides and basic amines, are bypassed in favor of slower, mEH-mediated clearance[3].
Caption: Metabolic shift of oxetane-modified peptides from CYP450 degradation to mEH-mediated clearance.
Experimental Protocols
The following protocols form a self-validating system, moving from the synthesis of the building block to its incorporation and subsequent biological validation.
Protocol 3.1: Synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
Causality Check: We utilize reductive amination of oxetan-3-one. Sodium triacetoxyborohydride (STAB) is explicitly chosen over NaBH₄ because its milder reducing power prevents the premature reduction of the ketone to oxetan-3-ol, ensuring high chemoselectivity for the intermediate imine.
Imine Formation: In a flame-dried round-bottom flask, dissolve 2-(trifluoromethyl)benzylamine (1.0 equiv, 10 mmol) and oxetan-3-one (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 30 mL).
Acid Catalysis: Add glacial acetic acid (1.2 equiv) dropwise. Rationale: The weak Brønsted acid activates the ketone, accelerating nucleophilic attack by the amine. Stir at room temperature for 2 hours under nitrogen.
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.
Causality Check: Coupling a peptide acid to this secondary amine is thermodynamically challenging due to the severe steric bulk of the oxetane ring and the ortho-CF₃ group. Standard reagents (e.g., HATU/DIPEA) yield <20% conversion. We deploy COMU and Oxyma Pure at elevated temperatures to overcome the activation energy barrier while strictly suppressing epimerization.
Activation: Dissolve the N-protected peptide acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add COMU (1.1 equiv) and Oxyma Pure (1.1 equiv).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 5 minutes at room temperature to form the active ester.
Coupling: Add the synthesized N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (1.2 equiv).
Thermal Acceleration: Heat the reaction mixture to 50°C using a controlled heating block or microwave reactor for 2 hours. Rationale: Thermal input is mandatory to drive the nucleophilic attack of the highly hindered secondary amine.
Isolation: Dilute with EtOAc, wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine. Dry and concentrate for subsequent global deprotection.
Protocol 3.3: In Vitro Microsomal Stability Assay
Causality Check: To validate the metabolic shift away from CYP450, the peptidomimetic is incubated in Human Liver Microsomes (HLM) with an NADPH regenerating system. If stability is maintained despite the presence of NADPH (the required CYP cofactor), CYP evasion is confirmed.
Preparation: Prepare a 1 µM solution of the oxetane-modified peptide in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life (T₁/₂).
Quantitative Data & Optimization
Table 1: Optimization of Coupling Conditions for the Hindered Secondary Amine
Coupling Reagent
Additive
Base
Temp (°C)
Time (h)
Conversion (%)
Epimerization (%)
HATU
HOAt
DIPEA
25
12
18%
< 1%
HATU
HOAt
DIPEA
50
4
45%
4.5%
COMU
Oxyma Pure
DIPEA
50
2
> 95%
< 1%
BTC (Triphosgene)
Collidine
None
25
6
72%
8.2%
Table 2: Comparative Pharmacokinetic Profiling (Standard vs. Oxetane-Modified)
Parameter
Standard Peptide (C-Terminal Amide)
Oxetane-Modified Peptidomimetic
LogD (pH 7.4)
1.2
2.4
HLM Half-Life (T₁/₂)
14 minutes
> 120 minutes
Primary Clearance Pathway
CYP3A4 / Proteolysis
mEH (Microsomal Epoxide Hydrolase)
Caco-2 Permeability (Papp)
1.5 × 10⁻⁶ cm/s
8.4 × 10⁻⁶ cm/s
Conclusion
The strategic integration of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine into peptide sequences represents a paradigm shift in peptidomimetic design. By utilizing COMU/Oxyma-mediated coupling, researchers can efficiently overcome the inherent steric hindrance of this building block. The resulting mimetics exhibit profound resistance to CYP450-mediated metabolism and proteolytic cleavage, paving the way for the development of orally bioavailable peptide therapeutics.
References
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS Publications). 6
Application Note: In Vitro Screening and Biophysical Characterization of Fluorinated Oxetane Fragments
Compound in Focus: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine Application: Fragment-Based Drug Discovery (FBDD), Biophysical Screening, and ADME Profiling Scientific Rationale & Strategic Framework In modern Fra...
Author: BenchChem Technical Support Team. Date: March 2026
Compound in Focus: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
Application: Fragment-Based Drug Discovery (FBDD), Biophysical Screening, and ADME Profiling
Scientific Rationale & Strategic Framework
In modern Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight starting points requires highly sensitive biophysical techniques and strategically designed chemical libraries. The compound N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine represents a premium scaffold for such endeavors, merging two highly privileged medicinal chemistry motifs:
The Trifluoromethyl (
−CF3
) Group: Acts as a powerful bio-orthogonal reporter for
19F
-Nuclear Magnetic Resonance (NMR) screening. Because
19F
has 100% natural abundance and zero background in biological systems, it allows for the rapid, multiplexed detection of ligand-protein interactions without signal overlap [1].
The Oxetane Ring: Serves as a highly polar, sp³-rich bioisostere for carbonyl groups or gem-dimethyl motifs. The incorporation of oxetanes fundamentally improves aqueous solubility, lowers lipophilicity (
logP
), and enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation [3].
Physicochemical Profiling
Before entering the screening cascade, it is critical to evaluate the fragment's baseline metrics. The high fraction of sp³ carbons (
Fsp3
) and optimal lipophilicity make this compound an ideal candidate for targeting hydrophobic pockets (via the
−CF3
-phenyl ring) while maintaining solubility (via the oxetane).
Property
Value
Medicinal Chemistry Significance
Molecular Weight
231.21 g/mol
Ideal for FBDD (Rule of 3 compliant).
Estimated
logP
~1.8 - 2.2
Balanced lipophilicity; oxetane mitigates the hydrophobicity of
−CF3
.
H-Bond Donors/Acceptors
1 / 2
Secondary amine (donor); Amine N, Oxetane O (acceptors).
Rotatable Bonds
3
Sufficient flexibility to induce fit in cryptic binding pockets.
Fsp3
0.36
High three-dimensionality, reducing flat-aromatic off-target toxicity.
Experimental Workflow Visualization
The following diagram outlines the logical triage funnel for evaluating this fluorinated oxetane fragment. The workflow moves from primary detection to orthogonal kinetic validation, concluding with metabolic profiling.
Fig 1. Fragment-based screening triage funnel for fluorinated oxetane building blocks.
Causality & Rationale: Small molecules tumble rapidly in solution, resulting in long transverse relaxation times (
T2
) and sharp NMR peaks. When N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine binds to a massive target protein, it adopts the protein's slow tumbling rate. This drastically shortens the fragment's
T2
, leading to line broadening and signal attenuation. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we filter out fast-relaxing signals, allowing us to definitively observe binding [1].
Self-Validating System: To ensure the signal attenuation is due to specific binding and not non-specific aggregation, a known competitive inhibitor is added at the end of the assay. If the fragment is specifically displaced, its sharp
19F
signal will be completely restored.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Supplement with 10%
D2O
(to provide a lock signal for the NMR spectrometer) and 0.05% Tween-20 (to prevent non-specific protein aggregation).
Sample Formulation:
Reference Tube: 50 µM of the fragment in buffer.
Assay Tube: 50 µM of the fragment + 2 µM of the target recombinant protein.
Data Acquisition: Acquire 1D
19F
-NMR spectra at 298 K using a CPMG pulse sequence (
T2
filter). Set the total spin-echo delay to 100–200 ms.
Analysis: Overlay the spectra. A reduction in the peak integral of the
−CF3
signal (typically around -60 to -65 ppm) by >30% in the assay tube indicates a primary hit.
Validation (Displacement): Spike the assay tube with 20 µM of a known high-affinity reference ligand. Re-acquire the spectrum to confirm the recovery of the fragment's signal.
Causality & Rationale: NMR confirms binding but does not provide precise affinity (
KD
) or kinetic rates (
kon
,
koff
). SPR offers label-free, real-time orthogonal validation. Because fragments have low molecular weights and low affinities (typically
), they require high concentrations for screening, necessitating the use of DMSO for solubility. A strict DMSO calibration curve is mandatory to correct for the massive bulk refractive index changes caused by solvent mismatch [2].
Self-Validating System: The assay utilizes a reference flow cell (blank surface) and a 1:1 Langmuir steady-state affinity fitting model. If the sensorgram does not reach equilibrium (a "square" response typical of fast-on/fast-off fragments), or if the response exceeds the theoretical maximum (
Rmax
), the data is flagged as non-specific binding or aggregation.
Step-by-Step Methodology:
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein via amine coupling to a high density (3000–5000 Response Units, RU) to compensate for the low molecular weight of the oxetane fragment. Block excess esters with 1 M ethanolamine.
DMSO Calibration: Inject a solvent correction series ranging from 0.5% to 1.5% DMSO to build a calibration curve. This eliminates bulk shift artifacts.
Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (e.g., 12.5, 25, 50, 100, 200, and 400 µM) in running buffer.
Flow Parameters: Inject each concentration at a high flow rate (30 µL/min) for 60 seconds (association phase), followed by a 60-second buffer wash (dissociation phase).
Data Fitting: Subtract the reference flow cell and solvent correction data. Fit the equilibrium responses against concentration to derive the
KD
.
Protocol 3: In Vitro Microsomal Stability (ADME)
Causality & Rationale: A common liability of early-stage fragments is rapid metabolic clearance. The oxetane ring in this compound is specifically engineered to resist CYP450-mediated oxidation better than traditional aliphatic rings [3]. To validate this design choice, the fragment is incubated with Human Liver Microsomes (HLMs).
Self-Validating System: The assay is strictly dependent on the addition of an NADPH regenerating system. A negative control lacking NADPH is run in parallel. If the compound degrades in the absence of NADPH, the clearance is due to chemical instability, not enzymatic metabolism.
Step-by-Step Methodology:
Incubation Mixture: In a 96-well plate, combine 1 µM of the fragment with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
Time-Course Sampling: At
t=0,15,30,45,
and
60
minutes, extract 50 µL aliquots from the reaction mixture.
Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol or tolbutamide) to precipitate proteins and halt metabolism.
Sample Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.
Calculations: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant (
k
). Derive the half-life (
t1/2=0.693/k
) and intrinsic clearance (
CLint
).
When executed correctly, the integration of these three protocols yields a comprehensive data package that dictates whether the fragment progresses to X-ray crystallography or Cryo-EM structural validation.
Assay
Metric Evaluated
Target Threshold for Progression
Expected Output for Oxetane Scaffolds
19F
-NMR
T2
Signal Attenuation
> 30% reduction vs. free ligand
Sharp singlet/multiplet collapses upon target addition.
SPR
Affinity (
KD
)
KD<1 mM
Fast-on/fast-off kinetics;
KD
typically 100–500 µM.
SPR
Stoichiometry
Experimental
Rmax≈
Theoretical
Rmax
1:1 specific binding confirmed; no super-stoichiometric aggregation.
HLM Stability
Half-life (
t1/2
)
> 30 minutes
Extended
t1/2
due to oxetane-mediated CYP450 resistance.
References
Drewniak, P., Su, C. Y., Francisco, C. B., & Prosser, R. S. (2025). Recent 19F NMR Applications to the Study of Membrane Proteins and Protein Complexes. Journal of Molecular Biology, 169434.[Link]
Navratilova, I., Aristotelous, T., Picaud, S., Chaikuad, A., Knapp, S., Filippakopoulos, P., & Hopkins, A. L. (2016). Discovery of New Bromodomain Scaffolds by Biosensor Fragment Screening. ACS Medicinal Chemistry Letters, 7(12), 1213-1217.[Link]
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.[Link]
Method
Application Note: Formulation Strategies and Physicochemical Profiling of Oxetane-Containing APIs
Executive Summary: The Rise of the Oxetane Motif The integration of the oxetane ring—a highly strained, four-membered oxygen heterocycle—has transitioned from an underexplored synthetic curiosity to a validated, high-imp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rise of the Oxetane Motif
The integration of the oxetane ring—a highly strained, four-membered oxygen heterocycle—has transitioned from an underexplored synthetic curiosity to a validated, high-impact strategy in modern drug discovery. This shift is highlighted by the recent clinical validation and regulatory approvals of oxetane-containing drugs such as rilzabrutinib [1].
For formulation scientists, oxetanes represent a paradigm shift. They are frequently employed as isosteres for gem-dimethyl or carbonyl groups [2]. However, while they resolve numerous biological liabilities, they introduce specific physicochemical behaviors that dictate downstream formulation strategies. This guide details the causality behind oxetane behavior and provides self-validating protocols for their successful formulation.
The Causality of Oxetane Physicochemical Behavior
To formulate an oxetane-containing Active Pharmaceutical Ingredient (API) effectively, one must understand why the molecule behaves the way it does. The unique properties of oxetanes stem from their high polarity, low molecular weight, and pronounced sp3 three-dimensionality [3].
Basicity Modulation
The highly electronegative oxygen atom within the strained four-membered ring exerts a powerful inductive electron-withdrawing effect. When an oxetane is placed in the α-position relative to an amine, this effect propagates through the short σ-bonding framework, reducing the amine's pKa by approximately 2.7 units (making it ~500 times less basic) [2].
Formulation Impact: This reduction in basicity improves membrane permeability and reduces hERG liabilities, often allowing formulators to bypass complex lipid-based delivery systems that would otherwise be required for highly lipophilic, basic APIs.
Crystal Lattice Disruption and Solubility
The sp3-hybridized carbons impart significant three-dimensionality to the API, disrupting flat, planar crystal lattice packing.
Formulation Impact: Replacing a highly lipophilic gem-dimethyl group with an oxetane can increase aqueous solubility by up to 4000-fold [3]. This intrinsic solubility enhancement often eliminates the need for aggressive solubilizers (e.g., Tween 80, Cremophor) in parenteral formulations.
Quantitative Data Summary
Table 1: Physicochemical Impact of Isosteric Replacements in APIs
Property
Gem-Dimethyl
Carbonyl
Oxetane Isostere
Aqueous Solubility
Baseline (Poor)
Moderate
Up to 4000x increase
Lipophilicity (LogD)
High
Low
Low (Neutral lipophilicity)
Amine Basicity (α-position)
Baseline pKa
N/A (Amide formation)
pKa reduced by ~2.7 units
Metabolic Clearance
High (CYP450 oxidation)
Moderate
Low (Shifted to mEH pathway)
Chemical Stability
Highly Stable
Reactive (Nucleophilic)
Acid-labile (Ring-opening)
Preformulation Vulnerabilities: The Acid-Lability Challenge
While oxetanes are metabolically robust, they possess a critical chemical vulnerability: acid-catalyzed ring opening . Under acidic conditions (typically pH < 4.0), the oxetane oxygen becomes protonated, transforming it into an excellent leaving group. If the API contains an internal nucleophile (e.g., a 3,3-disubstituted oxetane with a proximal amine or alcohol), intramolecular attack rapidly degrades the API into a diol or amino-alcohol [2].
Consequently, the formulation strategy is heavily dictated by a rigorous preformulation pH-stability profile.
Logical workflow for preformulation stability assessment and strategy selection for oxetane APIs.
Metabolic Routing Dynamics
Understanding the metabolic fate of oxetane APIs is critical for selecting appropriate pharmacokinetic-enhancing excipients. Oxetanes sterically and electronically shield adjacent metabolic soft spots. This directs metabolism away from rapid Cytochrome P450 (CYP450) clearance and towards alternative pathways, such as microsomal epoxide hydrolase (mEH), which yields controlled diol formation [4]. By shifting this clearance, formulators can reduce the formulation's reliance on CYP-inhibiting excipients.
Rerouting of API metabolism from CYP450 clearance to mEH-mediated diol formation via oxetane.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation mechanisms to ensure data integrity during the formulation of oxetane APIs.
Protocol 1: Automated pH-Stability Profiling and Degradation Kinetics
Purpose: To quantify the acid-lability of the oxetane ring and establish the safe formulation pH window.
Causality: By measuring degradation across a strict pH gradient, we identify the exact inflection point of protonation-induced ring opening, which dictates the buffer selection for the final drug product.
Self-Validation Mechanism: This protocol utilizes a dual-control system. A known acid-labile standard (e.g., a 3-amino-oxetane reference) is run concurrently to validate the acidic stress conditions. Furthermore, a mass balance check (API loss vs. degradant appearance) ensures no volatile or undetected degradation pathways are occurring.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 2.0 to 8.0 in 1.0 pH increments (Use Citrate for pH 2–5; Phosphate for pH 6–8).
API Spiking: Dissolve the oxetane API in HPLC-grade DMSO to create a 10 mg/mL stock. Spike 10 µL of this stock into 990 µL of each buffer (yielding a final concentration of 100 µg/mL, 1% DMSO).
Incubation: Incubate the samples in a thermomixer at 37°C ± 0.5°C.
Sampling & Quenching: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots. Quench immediately by diluting 1:1 with cold mobile phase (Acetonitrile:Water 50:50, buffered to pH 7.4) to halt any ongoing acid-catalyzed degradation.
LC-MS/MS Analysis: Analyze the quenched samples using a C18 column. Monitor the parent mass and specifically look for the +18 Da mass shift, which is indicative of hydrolytic ring-opening (diol formation).
Validation Check (Mass Balance): Calculate the mass balance. The sum of the parent API peak area and the diol degradant peak area must equal ≥95% of the t=0 total area. If <95%, investigate alternative degradation pathways (e.g., oxidation).
Protocol 2: Formulation of pH-Stabilized Lyophilized Powder for Injection
Purpose: To formulate an intravenous dosage form that prevents aqueous acidic degradation during shelf-life while maximizing the oxetane's intrinsic solubility.
Causality: Lyophilization removes the aqueous environment necessary for hydrolysis. Buffering the pre-lyophilization solution to pH 6.5 ensures that upon reconstitution, the API remains in its stable, unprotonated state.
Step-by-Step Methodology:
Vehicle Preparation: Prepare a 10 mM Sodium Phosphate buffer, adjusted precisely to pH 6.5 using 0.1 N NaOH. Add 5% w/v Mannitol to serve as both a bulking agent and a cryoprotectant.
API Dissolution: Slowly add the oxetane API to the vehicle under continuous magnetic stirring at 200 RPM until complete dissolution is achieved. (Note: The oxetane's high polarity typically precludes the need for organic co-solvents).
Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) sterile filter.
Validation Check: Perform pre- and post-filtration HPLC assays to confirm 100% recovery and ensure no API adsorption to the filter membrane has occurred.
Lyophilization Cycle:
Freezing: Ramp to -45°C at 1°C/min, hold for 3 hours.
Primary Drying: Ramp to -20°C at 50 mTorr for 24 hours. (Causality: This allows sublimation of ice without melting, maintaining the buffered pH environment).
Secondary Drying: Ramp to 25°C at 50 mTorr for 8 hours to remove bound moisture.
Reconstitution & Stability Verification: Reconstitute the lyophilized cake with Sterile Water for Injection (SWFI). Measure the pH immediately (must be 6.5 ± 0.2) and perform Karl Fischer titration on a parallel vial to ensure residual moisture is <1%.
References
Synthetic oxetanes in drug discovery: where are we in 2025? PubMed - NIH.
URL: [Link]
Oxetanes in Drug Discovery Campaigns. PMC - NIH.
URL: [Link]
Oxetanes in drug discovery: structural and synthetic insights. PubMed - NIH.
URL: [Link]
Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP.
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
Welcome to the Application Scientist Support Portal. This technical guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the reductive amination of oxetan-3-amine with 2-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This technical guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the reductive amination of oxetan-3-amine with 2-(trifluoromethyl)benzaldehyde. As drug development increasingly relies on highly functionalized, low-molecular-weight building blocks, mastering the delicate balance between steric hindrance and acid sensitivity is critical for maximizing reaction yields.
Mechanistic Overview & Reaction Pathway
The synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine relies on a classic reductive amination. However, the specific structural features of the reagents introduce competing kinetic pathways. The ortho-trifluoromethyl group on the benzaldehyde exerts a strong electron-withdrawing inductive effect, but its significant steric bulk physically impedes the nucleophilic attack of the oxetan-3-amine. Concurrently, the highly strained four-membered oxetane ring (~107 kJ/mol ring strain) is highly susceptible to acid-catalyzed degradation 1[1].
Reaction pathway for reductive amination highlighting intermediates and common failure modes.
Troubleshooting & FAQs
Q1: My reaction stalls at 30-40% conversion, and I see unreacted aldehyde. How do I drive the reaction to completion?Causality: The steric bulk of the ortho-CF3 group severely limits the rate of hemiaminal dehydration to the imine. If water is not actively removed, the equilibrium favors the starting materials.
Solution: Transition from a direct reductive amination to a stepwise protocol. Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a homogeneous Lewis acid and water scavenger. Unlike molecular sieves, which can physically trap the low-molecular-weight oxetan-3-amine within their pores, Ti(OiPr)₄ coordinates the aldehyde, activating it for attack while simultaneously consuming the liberated water.
Q2: I am isolating a significant amount of a dialkylated (tertiary amine) byproduct. How can I suppress over-alkylation?Causality: Once the target secondary amine forms, it can compete with the starting primary amine to react with the remaining aldehyde.
Solution: First, ensure a stoichiometric imbalance by using a 1.2–1.5x excess of oxetan-3-amine. Second, exclusively use Sodium Triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is sterically demanding and reduces the bulky secondary iminium ion at a significantly slower rate than the primary imine, effectively preventing over-alkylation 2[2].
Q3: LC-MS shows multiple highly polar byproducts, and my oxetane peak is missing. What causes this degradation?Causality: Acid-catalyzed ring opening. The oxygen atom in the strained oxetane ring is easily protonated by strong Brønsted acids (like TFA or HCl) or highly acidic buffered environments, leading to rapid nucleophilic ring-opening 3[3].
Solution: Maintain mild conditions. NaBH(OAc)₃ is mildly acidic and generally well-tolerated by oxetanes without the need for additional acetic acid4[4]. If an additive is required, restrict it to strictly Lewis acidic scavengers.
Quantitative Data: Reagent Selection Matrix
To optimize your synthesis, compare the empirical outcomes of various reductive amination conditions specific to sterically hindered, acid-sensitive substrates.
Methodology
Reducing Agent
Solvent
Additive
Target Yield (%)
Over-alkylation Risk
Oxetane Stability
Direct Standard
NaBH(OAc)₃
DCE
None
45 - 55%
Low
High
Direct Acidic
NaBH₃CN
MeOH
AcOH (pH 4)
20 - 30%
Low
Low (Degradation)
Direct Basic
NaBH₄
MeOH
None
10 - 15%
High
High
Stepwise Optimized
NaBH(OAc)₃
DCE
Ti(OiPr)₄
85 - 95%
Low
High
Validated Experimental Protocols
Optimized stepwise workflow for sterically hindered reductive amination.
Protocol: Stepwise Reductive Amination with Ti(OiPr)₄ (Recommended)
This protocol is engineered to overcome the steric hindrance of the ortho-CF3 group while preserving the integrity of the oxetane ring.
1,2-Dichloroethane (DCE): 0.2 M relative to aldehyde
Step-by-Step Methodology:
Imine Assembly: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) and oxetan-3-amine (1.2 eq) in anhydrous DCE.
Dehydration: Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Stir the homogeneous mixture for 4–6 hours. Self-Validation Check: An aliquot analyzed by LC-MS should show >90% conversion to the imine mass [M+H]⁺ before proceeding.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portionwise over 10 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
Hydrolytic Quench: Cool the mixture back to 0 °C and carefully quench by adding an equal volume of saturated aqueous NaHCO₃. Self-Validation Check: The reaction mixture will immediately turn cloudy and precipitate a thick white solid (TiO₂). This visual cue confirms the successful hydrolysis of the titanium complex.
Workup & Isolation: Add Celite to the biphasic mixture and stir for 15 minutes. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Dichloromethane (DCM). Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine.
References
Sigma-Aldrich Technical Guides. "Sodium Triacetoxyborohydride - Sigma-Aldrich." Available at: 4
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. Available at: 2
Wuitschik, G. et al. "Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison." Journal of Medicinal Chemistry. Available at: 1
ACS Publications. "Tandem Amination/Oxetane Ring Opening toward Benzomorpholines." Available at: 3
Technical Support Center: Optimizing the Purification of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
This guide provides in-depth troubleshooting advice and optimized protocols for the purification of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine by flash chromatography. Designed for researchers and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting advice and optimized protocols for the purification of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine by flash chromatography. Designed for researchers and drug development professionals, this document addresses common challenges encountered when purifying this and structurally similar basic compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my chromatogram for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine showing severe peak tailing on a standard silica gel column?
A: Severe peak tailing is the most common issue when purifying basic amines on standard silica gel.[1] The root cause is the strong acid-base interaction between the basic nitrogen atom of your amine and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] This interaction leads to a portion of the analyte being retained more strongly than the rest, resulting in a delayed and asymmetrical elution profile.[1][4]
Q2: My compound appears to be irreversibly stuck to the silica column. Is it lost?
A: It's possible, but not certain. The strong interaction with acidic silica can, in some cases, lead to irreversible adsorption.[5] Before concluding the compound is lost, try flushing the column with a highly polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol mixed with dichloromethane.[6][7] This can often displace the strongly bound amine. To avoid this, it's crucial to select the right stationary and mobile phases from the start.
Q3: What is a good starting solvent system for TLC analysis of this compound?
A: For a compound of moderate polarity like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, a good starting point for normal-phase TLC is a mixture of a non-polar and a polar solvent, such as 30-50% ethyl acetate in hexanes .[6][8] However, due to the basicity of the amine, you will likely need to add a basic modifier to this system, such as 0.5-2% triethylamine (TEA) , to achieve a symmetrical spot and a reliable Rf value.[2][6]
Q4: Should I consider reversed-phase (RP) flash chromatography for this purification?
A: Yes, reversed-phase chromatography is an excellent alternative, especially if you continue to face issues with normal-phase.[2] In RP chromatography (e.g., using a C18-functionalized silica column), the retention mechanism is based on hydrophobicity. Basic amines are often best retained and separated when the mobile phase pH is alkaline, keeping them in their free-base, more lipophilic form.[2] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a basic modifier like 0.1% TEA or ammonium hydroxide.[2]
Q5: Can I use an amine-functionalized silica column?
A: Absolutely. Amine-functionalized silica columns are often the ideal choice for purifying basic compounds.[3][9] The amine groups on the stationary phase effectively shield the analyte from the underlying acidic silanols, preventing the strong interactions that cause peak tailing.[3][9] This often allows for the use of simple neutral solvent systems (e.g., hexanes/ethyl acetate) without the need for basic additives.[3]
Section 2: In-Depth Troubleshooting Guides
Problem: Severe Peak Tailing and Poor Recovery
Symptoms:
The peak on the chromatogram has a pronounced "tail" extending from the back of the peak.
The yield of the purified compound is significantly lower than expected.
The compound elutes over a very large volume of solvent.
Causality: As established, the primary cause is the interaction between the basic amine and acidic silanol groups on the silica surface. The trifluoromethyl group on the phenyl ring reduces the pKa of the amine compared to a simple benzylamine, but it remains sufficiently basic to interact strongly with silica.
The following diagram outlines the decision-making process for resolving peak tailing and improving recovery.
Caption: Decision workflow for troubleshooting peak tailing of basic amines.
Problem: Poor Separation from Impurities
Symptoms:
Peaks of interest are co-eluting or overlapping significantly.
Fractions are consistently impure despite using a gradient.
Causality: This indicates a lack of selectivity (separation factor, α) between your target compound and the impurities under the chosen conditions. Selectivity is influenced by the stationary phase, mobile phase, and the chemical nature of the compounds themselves.[2]
Solutions & Protocols:
Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in retention between your product and impurities.
TLC Scouting is Key: Before any flash run, perform a thorough TLC analysis. A good target Rf for your compound of interest is between 0.2 and 0.4 for optimal transfer to a flash column method.[10]
Vary Solvent Strength and Selectivity: Do not just vary the ratio of your solvents; try different solvent families. For example, if Hexanes/Ethyl Acetate fails, try Dichloromethane/Methanol. These solvents have different selectivity groups and can alter the elution order of compounds.[8]
Table 1: Recommended TLC Scouting Systems for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
Solvent System (v/v)
Modifier
Purpose & Expected Outcome
Hexanes / Ethyl Acetate (9:1 to 1:1)
1% Triethylamine
Standard System: Good starting point for moderately polar compounds. TEA is essential to prevent streaking.
Dichloromethane / Methanol (99:1 to 9:1)
1% Triethylamine
More Polar System: Useful if the compound has a low Rf in EtOAc/Hexanes. Offers different selectivity.
Strongly Eluting System: For very polar amines that are retained strongly even with TEA.[6]
Toluene / Acetone (9:1 to 1:1)
1% Triethylamine
Alternative Selectivity: Toluene's aromaticity can provide unique π-π interactions, altering separation from related impurities.
Sharpen the Gradient: Once you have a viable solvent system from TLC, translate it to a focused gradient on your flash system.
A common mistake is running a gradient that is too broad or too steep. A shallow, focused gradient around the elution point of your target compound will maximize resolution.[11][12]
Method: If your compound elutes from TLC at 20% Ethyl Acetate/Hexanes, design a flash gradient that runs, for example, from 5% to 35% Ethyl Acetate over 10-15 column volumes (CV).
Problem: Peak Fronting
Symptoms:
The peak is asymmetrical, with the front half being broader than the back half.[13][14]
Causality: Peak fronting typically arises from two main issues: column overload or poor sample solubility in the mobile phase.[4][13][14] If the sample is not fully soluble in the weak solvent at the start of the gradient, it can precipitate at the column head and then redissolve as the solvent strength increases, causing the distorted peak shape.[14]
Solutions & Protocols:
Reduce Sample Load: This is the simplest check. Decrease the amount of crude material loaded onto the column by half and see if the peak shape improves.
Optimize Sample Loading Technique (Dry Loading): For compounds with limited solubility, dry loading is superior to a liquid injection.[10][15]
See Protocol 3 in Section 3 for the detailed dry loading procedure. This method ensures the compound is introduced to the column in a fine, evenly distributed manner, preventing precipitation at the column head.
Change Dissolution Solvent: If you must perform a liquid load, dissolve your sample in the strongest solvent in which it is readily soluble but use the absolute minimum volume possible. Solvents like Dichloromethane are often good choices.[6] Some research suggests that for reversed-phase, dissolving the sample in DMF or DMSO can surprisingly improve peak shape, even though they are strong solvents.[16]
Section 3: Experimental Protocols & Method Development
Overall Method Development Workflow
Caption: Step-by-step workflow for flash chromatography method development.
Protocol 1: Standard TLC Analysis with Basic Modifier
Preparation: Prepare several TLC developing chambers with the different solvent systems listed in Table 1. Ensure each mobile phase contains the basic modifier (e.g., 1% TEA).
Sample Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto a silica gel TLC plate approximately 1 cm from the bottom.[15]
Development: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the spots. Allow the solvent front to travel to about 1 cm from the top of the plate.
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots. Since your compound has a phenyl ring, UV light (254 nm) should be effective.[10] Stains like potassium permanganate can also be used as they are sensitive to amines.
Analysis: Calculate the Rf value for your target spot. The optimal system will give an Rf of 0.2-0.4 and show good separation from major impurities.
Protocol 2: Preparing a Mobile Phase with Triethylamine (TEA)
Measure Solvents: For 1 liter of 20% Ethyl Acetate in Hexanes with 1% TEA, measure 790 mL of hexanes and 200 mL of ethyl acetate.
Add Modifier: To this mixture, add 10 mL of triethylamine.
Mix Thoroughly: Swirl the container gently but thoroughly to ensure the TEA is completely homogenized in the solvent mixture.
Equilibrate Column: Before loading your sample, always equilibrate the column with at least 3-5 column volumes of the prepared mobile phase. This ensures the silica surface is neutralized by the TEA before the sample is introduced.
Protocol 3: Dry Loading the Sample
Dissolve Sample: Dissolve your entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
Adsorb onto Sorbent: In a round-bottom flask, add about 2-4 times the mass of your crude sample in an inert sorbent. Silica gel is commonly used, but for acid-sensitive compounds, Celite can be a better choice.[17]
Mix and Evaporate: Pour the dissolved sample solution into the flask with the sorbent. Mix thoroughly to create a slurry, then remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[10]
Load Column: Carefully add this powder as a uniform layer on top of your packed flash column. You can add a thin layer of sand on top to prevent disturbance when adding the mobile phase.[10]
References
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016). Chromatography Today. [Link]
Method Development for Reproducible Flash Purification of Pharmaceuticals by UPLC and HPLC. (n.d.). ResearchGate. [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
Navigating the Chemistry of Oxetan-3-Amine Derivatives: A Guide to Preventing Ring-Opening Degradation
Technical Support Center Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetan-3-amine derivatives. This guide provides in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetan-3-amine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique chemical landscape of these valuable compounds and prevent their unintended ring-opening degradation. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the oxetane ring in my 3-amino derivative susceptible to degradation?
The susceptibility of the oxetane ring to degradation is primarily due to its inherent ring strain, which is approximately 107 kJ/mol.[1] This strain makes the four-membered ring more prone to open than a less strained five-membered ring like tetrahydrofuran (THF). The key trigger for this ring-opening is typically acidic conditions, which protonate the ring oxygen and activate it for nucleophilic attack.[1][2] For oxetan-3-amine derivatives, the amine group itself can act as an internal nucleophile, further complicating its stability.[3][4]
Q2: I've heard that substitution on the oxetane ring affects its stability. How does this apply to my oxetan-3-amine derivative?
Substitution patterns play a crucial role in the stability of the oxetane ring. Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns.[2][5] This increased stability is attributed to steric hindrance, which blocks the trajectory of approaching nucleophiles to the C-O antibonding orbitals.[2] While your oxetan-3-amine is substituted at the 3-position, the presence of the amine group can still render it susceptible to intramolecular ring-opening, especially under acidic conditions.[4]
Q3: What is the approximate pKa of oxetan-3-amine, and why is it important for my reactions?
The pKa of the conjugate acid of oxetan-3-amine is predicted to be around 7.00.[6] The powerful inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine.[4] For comparison, the pKa of a typical acyclic primary amine's conjugate acid is around 10-11. This reduced basicity is a critical factor to consider when planning reactions. For instance, in amide couplings, the lower nucleophilicity of the amine may necessitate the use of more potent coupling agents or slightly more forcing conditions. However, this must be balanced with the risk of ring-opening under harsh acidic conditions.
Q4: Under what pH conditions is the oxetane ring in my 3-amino derivative most stable?
The oxetane ring is generally most stable under basic to neutral conditions.[2][3] Acidic conditions are the primary driver of ring-opening degradation. While some highly substituted oxetanes can tolerate a pH as low as 1, the presence of the 3-amino group can facilitate intramolecular ring-opening even under milder acidic conditions.[2][4] Therefore, it is highly recommended to maintain basic or neutral conditions whenever possible during reactions and work-ups.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with oxetan-3-amine derivatives and provides actionable solutions.
Scenario 1: My oxetane-containing product is degrading during acidic work-up.
Symptom: You observe the formation of byproducts, often corresponding to 1,3-diols or other ring-opened species, in your NMR or LC-MS analysis after an acidic work-up.
Cause: The oxetane ring is likely undergoing acid-catalyzed ring-opening. The protonated ring oxygen becomes a good leaving group, and a nucleophile (such as water or the amine from another molecule) attacks one of the ring carbons.
Solutions:
Avoid Strong Acids: Whenever possible, use milder acids for pH adjustment or extraction. If a strong acid is unavoidable, minimize the exposure time and perform the work-up at low temperatures.
Immediate Neutralization: After an acidic wash, immediately follow with a basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before concentrating your product.
Alternative Work-up: Consider a non-acidic work-up. For example, use a silica gel plug to remove polar impurities instead of an acid wash.
Scenario 2: I'm seeing significant byproduct formation during my amide coupling reaction.
Symptom: Low yield of the desired amide product with the appearance of unexpected side products.
Cause: The coupling conditions may be too harsh, leading to ring-opening. Common coupling reagents can generate acidic byproducts that trigger degradation.
Solutions:
Choice of Coupling Reagent: Opt for coupling reagents that operate under neutral or mildly basic conditions. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is often a good choice.[7]
Control the Stoichiometry: Use a minimal excess of the carboxylic acid and coupling reagent to avoid the generation of excess acidic byproducts.
Temperature Control: Perform the reaction at room temperature or below to minimize the rate of potential degradation pathways.
Scenario 3: My reductive amination with oxetan-3-amine is giving me a complex mixture of products.
Symptom: Besides the desired secondary amine, you observe multiple other spots on your TLC or peaks in your LC-MS.
Cause: Reductive amination involves the formation of an imine or iminium ion intermediate, which is then reduced.[8] The conditions required for this reaction, especially if acidic, can lead to ring-opening. Furthermore, the choice of reducing agent is critical.
Solutions:
Mild Reducing Agents: Use a reducing agent that is effective under neutral or near-neutral conditions, such as sodium triacetoxyborohydride (STAB). Sodium cyanoborohydride (NaBH3CN) is also an option, but care must be taken with pH control.[9][10]
pH Management: Maintain a pH range of 5-7 to facilitate imine formation without causing significant ring degradation.
One-Pot Procedure: A one-pot reductive amination, where the imine is formed and reduced in situ, is generally preferred as it minimizes the lifetime of potentially unstable intermediates.[8]
Scenario 4: I suspect intramolecular ring-opening is occurring.
Symptom: You observe a rearranged product where the amine has attacked the oxetane ring, often forming a substituted azetidine or other heterocyclic system.
Cause: The 3-amino group can act as an internal nucleophile, particularly when protonated under acidic conditions. This can lead to an intramolecular cyclization that opens the oxetane ring.[4]
Solutions:
Protecting Groups: Protect the amine group before subjecting the molecule to conditions that could promote ring-opening. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Fmoc (9-fluorenylmethyloxycarbonyl).[11][12] The choice of protecting group will depend on the subsequent reaction conditions.
Reaction Sequencing: If possible, introduce the oxetane-3-amine moiety later in your synthetic sequence to minimize its exposure to harsh reagents.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Oxetan-3-Amine
This protocol provides a starting point for the amide coupling of oxetan-3-amine with a carboxylic acid using HATU.
Materials:
Oxetan-3-amine (or its hydrochloride salt)
Carboxylic acid
HATU
DIPEA
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of oxetan-3-amine (1.2 eq) in anhydrous DMF to the reaction mixture. If using the hydrochloride salt, ensure enough base is present to neutralize it.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination of a Ketone with Oxetan-3-Amine
This protocol outlines a general procedure for the reductive amination of a ketone with oxetan-3-amine using sodium triacetoxyborohydride.
Materials:
Ketone
Oxetan-3-amine
Sodium triacetoxyborohydride (STAB)
DCE (1,2-Dichloroethane)
Acetic acid (optional, for pH adjustment)
Procedure:
To a solution of the ketone (1.0 eq) and oxetan-3-amine (1.2 eq) in DCE, add a catalytic amount of acetic acid if necessary to achieve a pH of 5-6.
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Visualizing Degradation and Prevention Strategies
Caption: Key degradation pathway and a preventative strategy.
Caption: Troubleshooting workflow for oxetane degradation.
References
Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery.
Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322.
Do, Q. T., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry.
Spranitz, P., et al. (2022). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Enamine.
Deatt, L. G., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9642-9645.
Wipf, P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
Mykhailiuk, P. K. (2024). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
Stepan, A. F., et al. (2012). The impact of 1,3-disubstituted oxetanes on physicochemical and in vitro properties of potential drug candidates. Journal of Medicinal Chemistry, 55(7), 3414-3424.
Davis, O. A., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233.
Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 133-143.
3-Oxetanamine | CAS#:21635-88-1. (n.d.). Chemsrc. Retrieved March 13, 2026, from [Link]
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2026, from [Link]
Reductive amination. (2023, October 27). In Wikipedia. [Link]
Ye, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5445-5447.
3-Oxetanone Safety Data Sheet. (2013).
Terrett, J. A., et al. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
Moody, C. J., & Rzepa, H. S. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145.
Huestis, M. P., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
Reductive Amination Reaction. (2011). OpenBU. Retrieved March 13, 2026, from [Link]
Eide, I. B., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041-16053.
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 13, 2026, from [Link]
Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved March 13, 2026, from [Link]
Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Wang, X., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1766-1771.
Eide, I. B., et al. (2022). Impact of Solvent on the Thermal Stability of Amines.
Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved March 13, 2026, from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Wipf, P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
Stepan, A. F., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 4(5), 453-457.
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance.
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine. As a secondary amine with a trifluoromethyl group, this compound presents unique chromatographic behavior that requires a nuanced approach to method development and troubleshooting. This document provides in-depth, experience-driven guidance to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine on my C18 column. What are the most likely causes?
Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the former, is a common issue, especially with basic compounds like secondary amines.[1][2] The primary causes can be broadly categorized into chemical interactions and physical or system-related issues.
For a molecule like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, the most probable cause is secondary interactions between the basic amine group and the stationary phase.[3][4] Specifically, residual silanol groups (Si-OH) on the silica-based C18 packing are often the culprit.[5][6] These silanol groups can be acidic and interact ionically with the protonated amine, leading to a secondary retention mechanism that causes tailing.[3][5]
Other potential causes include:
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[7][8]
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]
System Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[9]
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, causing poor peak shape.[1]
Q2: How does the chemical structure of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine contribute to peak tailing?
The structure of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine contains two key features that influence its chromatographic behavior:
A Secondary Amine: This basic functional group is readily protonated, especially at acidic to neutral pH. This positive charge can lead to strong ionic interactions with deprotonated, negatively charged silanol groups on the silica surface of the stationary phase.[3] This secondary interaction is a very common cause of peak tailing for basic compounds.[4][5]
A Trifluoromethyl (CF3) Group: The highly electronegative fluorine atoms in the trifluoromethyl group can influence the molecule's overall polarity and its interaction with the stationary phase. While C18 phases are primarily non-polar, fluorinated phases can exhibit unique selectivities.[10][11] On a standard C18 column, the CF3 group's effect is complex but generally adds to the molecule's polarity.
Q3: What is the first step I should take to troubleshoot this peak tailing?
A systematic approach is crucial for effective troubleshooting.[12] Start with the simplest and most common solutions before moving to more complex and time-consuming ones.
Initial Checks:
Confirm Mobile Phase Preparation: Double-check the pH and composition of your mobile phase. Inconsistent preparation can lead to reproducibility issues.[1][13]
Inspect System for Leaks and Proper Connections: Ensure all fittings are secure and there are no visible leaks. Improperly seated fittings can introduce dead volume.[14][15]
Replace the Guard Column: If you are using a guard column, it can become contaminated or blocked over time. Replacing it is a quick way to rule out this as the source of the problem.[1]
If these initial checks do not resolve the issue, you can proceed to the more detailed troubleshooting steps outlined in the protocol below.
Systematic Troubleshooting Protocol
This protocol provides a step-by-step approach to systematically diagnose and resolve peak tailing for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine.
Step 1: Mobile Phase Optimization
The mobile phase composition, particularly its pH and the presence of additives, is the most powerful tool for controlling the peak shape of ionizable compounds.[8][16]
1.1. pH Adjustment:
Rationale: The ionization state of both the analyte and the residual silanol groups on the stationary phase is pH-dependent. At low pH (typically below 3), most silanol groups are protonated and neutral, minimizing ionic interactions with the protonated amine analyte.[3][9][17]
Action:
If your current mobile phase pH is above 3, try lowering it.
Prepare a mobile phase with a pH of 2.5 to 3.0 using an appropriate buffer system (e.g., phosphate or formate).[17][18] Ensure the buffer concentration is adequate (typically 10-25 mM for UV detection) to maintain a stable pH.[18][19]
Caution: Always check the pH stability range of your column. Operating outside this range can cause irreversible damage to the stationary phase.[7]
1.2. Use of Mobile Phase Additives:
Rationale: Additives can be used to mask the effects of residual silanol groups.
Action:
Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[17] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
Ion-Pairing Reagents: For more challenging separations, an ion-pairing reagent like trifluoroacetic acid (TFA) can be used.[18][20] However, be aware that TFA can be difficult to remove from the column and may suppress ionization in mass spectrometry detection.[18]
Step 2: Column Selection and Care
Not all C18 columns are created equal. The type of silica, bonding chemistry, and end-capping can significantly impact peak shape for basic compounds.
2.1. Use of an End-Capped Column:
Rationale: End-capping is a process where the residual silanol groups are chemically deactivated with a small, non-polar group.[3][4] This reduces the number of active sites available for secondary interactions.
Action: Ensure you are using a high-quality, end-capped C18 column. If you are unsure about your current column, consult the manufacturer's literature. Consider a column specifically marketed as "base-deactivated" or for the analysis of basic compounds.[2][9]
2.2. Column Flushing and Regeneration:
Rationale: Over time, the column can become contaminated with strongly retained sample components or mobile phase impurities, leading to poor peak shape.[1]
Action: Follow the manufacturer's recommendations for column flushing. A generic flushing sequence might involve washing with water, then a series of increasing organic solvent concentrations (e.g., methanol, acetonitrile, isopropanol).
Step 3: Injection and Sample Considerations
3.1. Evaluate Injection Volume and Concentration:
Rationale: Injecting too high a concentration or volume of the sample can lead to mass overload, a common cause of peak tailing.[1]
Action:
Prepare a series of dilutions of your sample (e.g., 10-fold, 100-fold) and inject them. If the peak shape improves with dilution, you are likely overloading the column.
Rationale: The solvent in which your sample is dissolved can affect peak shape. If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion.[15]
Action: Whenever possible, dissolve your sample in the initial mobile phase composition.
Replace guard column; flush or replace the analytical column.[1][3]
Removes contaminants and physical obstructions that distort the peak.[1][3]
Sample solvent mismatch
Dissolve the sample in the initial mobile phase.[15]
Ensures the sample is introduced to the column in a compatible solvent, preventing peak distortion.[15]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
Conclusion
Troubleshooting HPLC peak tailing for a compound like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine requires a logical and scientific approach. By understanding the underlying chemical interactions between the analyte and the stationary phase, and by systematically evaluating the potential physical and system-related causes, you can effectively diagnose and resolve the issue. This guide provides a comprehensive framework to restore symmetrical and reproducible peaks, ensuring the accuracy and reliability of your analytical results.
References
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
Journal of Chromatography A. (n.d.). Chromatographic silanol activity test procedures: The quest for a universal test. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
PubMed. (2007, November 23). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. Retrieved from [Link]
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
LCGC International. (2020, November 13). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part 1: Relationship Between the Sample and Mobile-Phase Buffers. Retrieved from [Link]
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
SciSpace. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]
LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
NextSDS. (n.d.). 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride. Retrieved from [Link]
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
ACS Publications. (2020, October 28). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]
Journal of Research in Pharmacy. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
ChemContract Research. (n.d.). 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride. Retrieved from [Link]
Strategic Purity Validation of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine: A Comparative Guide to NMR and Chromatographic Techniques
As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds that challenge traditional analytical workflows. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a prime example of such a mo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds that challenge traditional analytical workflows. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a prime example of such a molecule. It features a highly strained oxetane ring—a popular carbonyl bioisostere in modern medicinal chemistry[1]—coupled with a 2-(trifluoromethyl)benzyl moiety.
When validating the purity of such compounds for preclinical development, standard chromatographic techniques often fall short. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (1H qNMR and 19F qNMR), demonstrating why a dual-nuclei self-validating qNMR approach is the gold standard for this specific chemotype.
The Mechanistic Pitfalls of Traditional HPLC-UV
In standard pharmaceutical quality control, HPLC-UV relies on the assumption that the active pharmaceutical ingredient (API) and its impurities have known UV response factors. For our target compound, the primary UV chromophore is the 2-(trifluoromethyl)phenyl group.
The Causality of Error: Oxetanes are highly strained four-membered rings susceptible to acid-catalyzed ring-opening, which can form amino-alcohol degradants during synthesis or storage[1]. If this degradation occurs, the UV-absorbing aromatic ring remains electronically isolated and unchanged. Consequently, the degradant absorbs 254 nm light with an almost identical molar extinction coefficient to the intact API. Without a synthesized reference standard for the specific degradant to calibrate the response factor, HPLC-UV area normalization will falsely inflate the reported purity of the batch[2].
1H qNMR vs. 19F qNMR: A Structural Analysis
Quantitative NMR provides absolute purity determination without requiring an identical reference standard, relying instead on the direct proportionality between the signal integral and nuclear concentration[2]. However, the choice of nucleus dictates the accuracy of the assay.
1H qNMR Limitations:
The oxetane C2 and C4 methylene protons resonate as multiplets around 4.6–4.9 ppm, while the benzyl CH2 protons appear near 3.9 ppm[1]. This 3.9–4.9 ppm window is notoriously crowded. Residual water (HDO) in DMSO-d6 shifts dynamically based on concentration and temperature, often overlapping with the oxetane signals. Furthermore, ring-opened degradants produce aliphatic protons that can co-resonate in this exact region, artificially inflating the integral and overestimating purity.
19F qNMR Superiority:
The -CF3 group on the aromatic ring provides a pristine, isolated singlet at approximately -61.5 ppm. The 19F nucleus boasts a 100% natural abundance and a massive chemical shift dispersion[3].
The Causality of Precision: Because the 19F spectral window spans over 300 ppm, there is zero background interference from non-fluorinated synthetic solvents, water, or typical organic matrices[4]. Furthermore, the -CF3 chemical shift is exquisitely sensitive to its electronic environment[3]. Even a distant structural change—such as the opening of the oxetane ring—alters the molecular dipole and local dielectric environment, shifting the degradant's 19F signal away from the main API peak. This allows for baseline-resolved integration and high-precision quantification[5].
The Self-Validating Experimental Protocol
To establish absolute trustworthiness, we employ a self-validating dual-nuclei workflow. By using 4,4'-difluorobenzophenone (DFBP) as a universal internal standard (IS), we can acquire both 1H and 19F spectra from the exact same NMR tube. This eliminates gravimetric weighing variance between runs.
Step-by-Step Methodology:
Gravimetric Co-dissolution: Using a 6-place microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine and ~10.0 mg of DFBP into a static-free vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.
T1 Relaxation Profiling: Execute an inversion-recovery pulse sequence (180°-τ-90°) to determine the longitudinal relaxation time (T1) for both the -CF3 fluorine nuclei and the oxetane protons[4].
Causality: 19F nuclei often exhibit longer T1 times than protons due to differences in dipole-dipole relaxation mechanisms. If the inter-pulse delay (D1) is not set to at least 5 × T1, the nuclei will not fully relax, leading to truncated signals and catastrophic quantification errors[5].
Dual-Channel Acquisition:
19F qNMR: Acquire 64 scans with a D1 delay of 15 seconds (based on a measured T1 of ~2.1 s for the IS).
1H qNMR: Acquire 16 scans with a D1 delay of 10 seconds.
Integration & Cross-Validation: Process spectra with advanced baseline correction. Calculate purity independently for both nuclei. The system is considered "validated" only if the
Δ
Purity between the 19F and 1H calculations is < 0.5%.
Comparative Experimental Data
Table 1: T1 Relaxation Profiling and Optimized Acquisition Parameters
Dual-Nuclei Self-Validating qNMR Workflow for Absolute Purity Assessment.
Conclusion
For fluorinated, highly strained molecules like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, traditional HPLC-UV can mask critical structural degradations. While 1H qNMR offers a universal approach, 19F qNMR provides an interference-free, highly sensitive window that guarantees absolute quantitative accuracy[4]. By integrating both into a single, self-validating workflow, researchers can achieve unparalleled confidence in their preclinical purity assignments.
References
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, NIH PMC. 2
Liu, Y., et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." NIH PMC. 4
Ye, L., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." NIH PMC. 3
Welsch, M. E., et al. "Chemical Space Exploration of Oxetanes." MDPI. 1
Schoenberger, T., et al. "Improving the Performance of High-Precision qNMR Measurements by a Double Integration Procedure in Practical Cases." Analytical Chemistry, ACS Publications. 5
A Comparative Guide to the Lipophilicity of Oxetane and Azetidine Derivatives for Drug Discovery
Introduction: The Central Role of Lipophilicity in Medicinal Chemistry In the intricate process of drug discovery, mastering the physicochemical properties of a molecule is as critical as achieving high target potency. A...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of Lipophilicity in Medicinal Chemistry
In the intricate process of drug discovery, mastering the physicochemical properties of a molecule is as critical as achieving high target potency. Among these properties, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a paramount determinant of a drug's overall success.[1] It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2] Lipophilicity is most commonly quantified by the partition coefficient (logP) for neutral species or the distribution coefficient (logD) for ionizable compounds at a specific pH.[3][4]
Small, saturated heterocycles have become indispensable tools for medicinal chemists to fine-tune these properties.[5] Among the four-membered rings, oxetanes and azetidines have emerged as particularly valuable scaffolds.[6][7] Both are used to impart three-dimensionality and improve drug-like characteristics, yet their subtle structural differences—an oxygen versus a nitrogen heteroatom—lead to significant and distinct impacts on lipophilicity. This guide provides an in-depth comparison of these two motifs, supported by experimental data and mechanistic insights, to inform strategic decisions in drug design.
The Heteroatom's Influence: A Tale of Two Rings
The choice between an oxetane and an azetidine is not merely a substitution; it is a strategic decision that fundamentally alters a molecule's interaction with its biological environment. The key difference lies in the nature of the heteroatom.
Oxetane: The Polar, Aprotic Modulator
The oxygen atom in an oxetane ring renders it a polar, non-basic, and aprotic scaffold. Its ether oxygen can act as a hydrogen bond acceptor, which often improves aqueous solubility.[8] Consequently, oxetanes are frequently employed as bioisosteric replacements for less desirable functionalities like gem-dimethyl or carbonyl groups.[9][10] This substitution can enhance metabolic stability and reduce lipophilicity without introducing an ionizable center, making its effect on logP predictable across different pH environments.[9][11][12] The incorporation of an oxetane can trigger profound positive changes in aqueous solubility and metabolic stability.[9]
Azetidine: The Basic and pH-Responsive Switch
The nitrogen atom in the azetidine ring introduces a basic center. This is the single most important distinction from oxetane. The lipophilicity of an azetidine derivative is therefore highly dependent on the pH of its environment, a property captured by its logD value. At physiological pH (typically 7.4), the azetidine nitrogen can be partially or fully protonated, forming a cation. This ionization dramatically increases the molecule's affinity for the aqueous phase, leading to a significant reduction in the measured logD7.4.[3] This pH-responsive behavior can be a powerful tool for modulating a drug's properties, but it also introduces complexity, as the basicity can influence off-target interactions and permeability.
Comparative Lipophilicity: Experimental Insights
Direct, side-by-side comparisons of oxetane and azetidine derivatives in matched molecular pairs provide the clearest evidence of their differential effects on lipophilicity. While extensive datasets are proprietary, published studies offer valuable benchmarks.
A key study from AstraZeneca highlighted that the introduction of a 3-aminooxetane motif in place of aminocyclobutane or aminocyclopropane derivatives resulted in a significant decrease in logD by approximately 0.8 units.[13] This demonstrates the potent lipophilicity-reducing effect of the oxetane's polar oxygen atom even when compared to other small rings. Azetidines, due to their basicity, typically exert an even stronger effect on lowering logD at physiological pH.
The table below provides a conceptual framework for how these scaffolds impact lipophilicity when substituted into a parent molecule, based on established principles in medicinal chemistry.
Scaffold Comparison
General Effect on Lipophilicity
Key Mechanistic Driver
Parent (e.g., gem-dimethyl)
Baseline Lipophilicity
Primarily driven by hydrocarbon content.
Oxetane Derivative
Lower logP/logD vs. Parent
Introduction of a polar, non-ionizable hydrogen bond acceptor (oxygen).[8][13]
Azetidine Derivative
Significantly Lower logD7.4 vs. Parent & Oxetane
Introduction of a basic center (nitrogen) that becomes protonated at physiological pH, drastically increasing aqueous affinity.[7]
It is crucial to note that the magnitude of the change in lipophilicity is highly dependent on the molecular context, including the position of substitution and the electronic nature of adjacent functional groups.[14][15]
Mechanistic Rationale for Observed Differences
Basicity and Ionization: This is the primary differentiator. An azetidine ring typically has a pKa in the range of 8-10, meaning it is substantially protonated at pH 7.4. This cationic species is far more hydrophilic than its neutral form. In contrast, the oxetane is not ionizable, and thus its logP and logD values remain consistent across a wide physiological pH range.[4]
Hydrogen Bonding Capacity: The oxetane oxygen acts solely as a hydrogen bond acceptor. The neutral azetidine nitrogen is also a hydrogen bond acceptor. However, the protonated azetidinium ion becomes a hydrogen bond donor. This ability to donate a hydrogen bond to water molecules further enhances its aqueous solubility compared to the oxetane.
Polar Surface Area (PSA) and Dipole Moment: Both rings increase the PSA of a molecule compared to a cyclobutane or gem-dimethyl equivalent. The C-O-C bond in oxetane is highly polarized, creating a significant dipole moment that contributes to its polarity. The C-N-C bond in azetidine is also polar, and its contribution to the overall molecular dipole and hydrophilicity is amplified upon protonation.
Standard Protocol for Experimental Lipophilicity Determination
To ensure data integrity and reproducibility, lipophilicity must be measured using standardized and validated protocols. The "shake-flask" method is the gold-standard for logP and logD determination due to its direct measurement of partitioning.[][17][18]
Protocol: Determination of logD7.4 using the Shake-Flask Method
This protocol outlines the essential steps for accurately measuring the distribution coefficient at pH 7.4.[19][20]
Caption: Workflow for logD7.4 determination via the shake-flask method.
Step-by-Step Methodology:
Preparation of Phases:
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
Prepare analytical grade n-octanol.
To pre-saturate the phases, mix equal volumes of the pH 7.4 buffer and n-octanol in a large separation funnel. Shake vigorously for 24 hours. Allow the layers to separate completely. The n-octanol phase is now water-saturated, and the aqueous phase is octanol-saturated. This step is critical to prevent volume changes during the experiment.[19]
Compound Preparation:
Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO). The final concentration in the assay should be low enough to prevent solubility issues in either phase.
Partitioning:
In a suitable vial (e.g., a 2 mL glass vial), add a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[19] Common ratios (octanol:buffer) are 1:1, 1:2, or 2:1.
Spike the system with a small volume of the compound stock solution (typically <1% of the total volume to minimize the effect of the co-solvent).
Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
Phase Separation:
Centrifuge the vials at high speed (e.g., >3000 g) for 15-30 minutes to ensure complete separation of the two phases.[17]
Quantification:
Carefully remove an aliquot from the center of each phase, avoiding the interface.
Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.
Calculation:
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.
The final logD7.4 is calculated using the formula:
logD7.4 = log10 ( [Compound]octanol / [Compound]buffer )
Conclusion for the Medicinal Chemist
Both oxetane and azetidine are powerful tools for optimizing the lipophilicity and overall drug-like properties of lead compounds. The choice between them is a strategic one, dictated by the specific goals of the optimization program.
Choose Oxetane when a moderate and pH-independent reduction in lipophilicity is desired. It is an excellent choice for replacing metabolic liabilities like gem-dimethyl groups or for improving solubility without introducing the complexities of a basic center.[9][12]
Choose Azetidine when a significant, pH-dependent reduction in lipophilicity (logD) is required. This can be particularly advantageous for improving the solubility of highly lipophilic series. However, the introduction of a basic center requires careful monitoring of associated properties such as hERG inhibition, protein binding, and potential off-target activities.[7][13]
Ultimately, understanding the fundamental differences in polarity and basicity between these two four-membered heterocycles allows researchers to make informed decisions, rationally guiding their molecules toward an optimal balance of potency, selectivity, and developability.
References
IEEE. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC.
Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
LCGC. (2007, February 28). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.
Prasad, S., & Brooks, B. R. (n.d.). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
ACD/Labs. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
WuXi AppTec. (2023, November 30).
Wessjohann, L. A., et al. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
Meyers, J., et al. (n.d.). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
CMST. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
MDPI. (2022, August 25).
Subirats, X., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
ACS Publications. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
Huang, G., et al. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
BenchChem. (2025). A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design.
ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle).
National Institutes of Health. (2026, February 14). Heterocycles in Medicinal Chemistry III. PMC.
Journal of Pharmaceutical Research International. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
ACS Publications. (2018, September 6). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.
Frontiers. (n.d.). Editorial: Emerging heterocycles as bioactive compounds.
National Institutes of Health. (n.d.).
Global Scientific Journal. (2024, June 15).
RSC Publishing. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
Bienta. (n.d.). LogD/LogP.
National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
ResearchGate. (n.d.). Distribution of experimental logD values.
ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
National Institutes of Health. (2022, December 25). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. PMC.
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
National Institutes of Health. (n.d.). Stability of Nitrogen-Oxygen Cages N12O2, N14O2, N14O3, and N16O4. PMC.
Drug Hunter. (2020, January 10).
Glyn, R. J., & Pattison, G. (2021, July 22). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.
YouTube. (2021, September 18). Effect of Ring Size and Basicity | GOC for CSIR NET & IIT JAM exams.
Benchmarking Metabolic Clearance: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine vs. Traditional Bioisosteres
As drug discovery programs increasingly target complex biological pathways, the management of physicochemical properties—specifically lipophilicity (LogD) and basicity (pKa)—remains a critical hurdle. High amine basicity...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly target complex biological pathways, the management of physicochemical properties—specifically lipophilicity (LogD) and basicity (pKa)—remains a critical hurdle. High amine basicity and lipophilicity frequently drive rapid Cytochrome P450 (CYP)-mediated metabolic clearance, leading to poor in vivo exposure.
This guide provides an objective, data-driven benchmark of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine , a premium building block engineered to circumvent these metabolic liabilities. By comparing this module against traditional cyclobutane and gem-dimethyl bioisosteres, we will dissect the structural causality behind its superior metabolic stability and outline the self-validating experimental protocols used to quantify these parameters.
Structural Rationale: The "Perfect Storm" for Metabolic Stability
To understand the performance of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, we must analyze the synergistic effects of its two core structural motifs. Metabolic clearance of benzylic amines is typically driven by CYP-mediated N-dealkylation, benzylic oxidation, and aromatic hydroxylation.
The Oxetane Effect:
Replacing a traditional cyclobutane or gem-dimethyl group with an oxetane ring fundamentally alters the molecule's electronic landscape. The strong dipole moment and electron-withdrawing nature of the oxygen atom reduce the basicity of the adjacent amine by an average of 2.5 to 3.0 pKa units . This attenuation in basicity, coupled with a lower LogD, significantly reduces the molecule's binding affinity to the lipophilic active sites of major CYP enzymes (e.g., CYP2D6, CYP3A4).
The 2-Trifluoromethyl Effect:
The -CF3 group serves a dual protective role. Sterically, it acts as a bulky shield, blocking enzymatic access to the highly vulnerable benzylic position (a classic "soft spot" for oxidation). Electronically, its strong electron-withdrawing nature deactivates the adjacent aromatic ring against electrophilic CYP-mediated aromatic oxidation .
Fig 1: Synergistic blocking of CYP450 metabolic pathways by oxetane and trifluoromethyl motifs.
To objectively evaluate performance, N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine (The Product) was benchmarked against two common structural alternatives:
Alternative A (The Lipophilic Trap): N-{[2-(trifluoromethyl)phenyl]methyl}cyclobutan-1-amine. The lack of the oxetane oxygen increases lipophilicity and amine basicity, driving higher CYP turnover.
Alternative B (The Basicity Trap): N-benzyl-2-methylpropan-2-amine (Gem-dimethyl analog, lacking the -CF3 group). High basicity and an exposed benzylic position lead to rapid N-dealkylation.
Table 1: Physicochemical and Metabolic Clearance Profiles
Compound
Structural Modification
pKa (calc)
LogD (pH 7.4)
HLM
CLint
(µL/min/mg)
Hepatocyte
CLint
(µL/min/10⁶ cells)
The Product
Oxetane + 2-CF3
6.8
1.4
< 8.0
< 4.0
Alternative A
Cyclobutane + 2-CF3
9.2
2.8
45.3
22.1
Alternative B
Gem-dimethyl (No CF3)
9.8
2.1
112.5
68.4
Data Interpretation: The integration of the oxetane ring successfully forces the pKa below physiological pH, ensuring the molecule is primarily neutral in circulation. This, combined with the steric shielding of the -CF3 group, results in a >5-fold reduction in intrinsic clearance (
CLint
) compared to the cyclobutane analog .
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the clearance data above must be generated using self-validating assay protocols. The following methodologies detail the causality behind each experimental choice.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Microsomal assays isolate phase I metabolism (primarily CYP450 activity).
Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.
Causality: A 1 µM concentration is deliberately chosen to remain well below the Michaelis constant (
Km
) of typical CYP enzymes, ensuring first-order kinetics where clearance is independent of substrate concentration.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel control without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.
Aliquot Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.
Validation Controls: Run Verapamil (high clearance,
CLint
> 50 µL/min/mg) and Warfarin (low clearance,
CLint
< 5 µL/min/mg) concurrently to verify the metabolic competence of the microsome batch.
Hepatocytes provide a complete cellular system, encompassing both Phase I (CYP) and Phase II (conjugation) pathways, as well as cellular permeability factors.
Thawing and Plating: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 x g for 5 minutes, resuspend in William's E medium, and assess viability via Trypan Blue exclusion (must be >80%).
Incubation: Dilute the cells to 1 × 10⁶ viable cells/mL. Add the test compound to a final concentration of 1 µM.
Sampling & Quenching: Incubate on an orbital shaker at 37°C under a 5% CO₂ atmosphere. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench in 150 µL of ice-cold acetonitrile with internal standard.
Data Analysis: Centrifuge the quenched plates (3000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression (-k) is used to calculate
CLint
using the formula:
CLint=(k/cell density)×1000
.
Conclusion
For drug development professionals seeking to optimize amine-containing leads, N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine offers a highly validated structural solution. By leveraging the pKa-attenuating properties of the oxetane ring and the steric/electronic shielding of the trifluoromethyl group, this building block reliably shifts molecules out of the high-clearance metabolic trap that plagues traditional cyclobutane and gem-dimethyl bioisosteres.
References
Title: Oxetanes in Drug Discovery Campaigns
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: CHAPTER 9: Cytochrome P450 Metabolism
Source: The Medicinal Chemist's Guide to Solving ADMET Challenges (Royal Society of Chemistry)
URL: [Link]
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Comparative
A Comparative Guide to the Validation of Chiral Separation Methods for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine Enantiomers
Introduction: The Criticality of Enantiomeric Purity In modern pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Enantiomeric Purity
In modern pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate the characterization of individual enantiomers.[1][3]
This guide provides a comprehensive comparison of analytical methodologies for the chiral separation of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine enantiomers, a compound class of interest in contemporary drug discovery due to the presence of the trifluoromethylphenyl moiety and the oxetane ring, a versatile pharmacophore.[4][5] We will delve into a comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), followed by a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
Part 1: Comparison of Chiral Separation Techniques: HPLC vs. SFC
The separation of enantiomers requires the formation of transient diastereomeric complexes, which is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP).[1][10] For a molecule like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, both HPLC and SFC are powerful techniques for achieving this separation.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral analysis in the pharmaceutical industry.[2] It offers a wide variety of commercially available CSPs and can be operated in normal-phase, reversed-phase, or polar organic modes, providing great flexibility during method development.
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" alternative to HPLC for chiral separations.[11][12] SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small percentage of an organic modifier (e.g., methanol).[12][13] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption.[11][12][13]
Below is a comparative overview of these two techniques for the chiral separation of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine enantiomers.
Feature
High-Performance Liquid Chromatography (HPLC)
Supercritical Fluid Chromatography (SFC)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Supercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol).
Analysis Time
Typically longer due to higher mobile phase viscosity.
3-5 times faster than HPLC due to lower viscosity and higher optimal flow rates.[12]
Solvent Consumption
High, especially in normal-phase chromatography.
Significantly lower, contributing to "green chemistry" principles.[11]
Method Development
Can be time-consuming due to the wide range of solvent systems.
Often faster screening due to rapid column equilibration.
Preparative Scale
Feasible but can be costly due to high solvent usage.
Highly advantageous for preparative scale due to ease of solvent removal (CO2 evaporates).
Recommendation for N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine:
Given the presence of the trifluoromethyl group, SFC with a fluorinated or polysaccharide-based CSP is a highly promising approach.[13] The amine functionality suggests that a basic additive to the mobile phase might be necessary to achieve good peak shape. However, a comprehensive screening of both HPLC and SFC methods is recommended in early development.
Part 2: A Guide to Method Validation
Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose, as per ICH Q2(R1) guidelines.[6][7][8][9] The following sections detail the validation parameters and provide example protocols.
Method Development and Validation Workflow
The process begins with defining the analytical target profile, followed by a systematic screening of columns and mobile phases to achieve an optimal separation. Once a method is established, it undergoes rigorous validation.
[label Finalizing Structural Integrity I'm now putting the finishing touches on the document structure and ensuring everything fits together seamlessly. I'm verifying that citations support each section, and that the dia...
Author: BenchChem Technical Support Team. Date: March 2026
[label
Finalizing Structural Integrity
I'm now putting the finishing touches on the document structure and ensuring everything fits together seamlessly. I'm verifying that citations support each section, and that the diagrams are fully compliant with color-contrast guidelines. The source links and full reference list are now completed, as well as the DOT diagrams and their captions.
Confirming Document Completion
I'm now making final checks. I've ensured all components align and all sections cite appropriate sources. The diagrams are compliant, and links are accessible. The structure holds, and I feel confident with the final product.
Comprehensive Safety and Disposal Guide: N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
As drug development increasingly explores novel chemical space, the incorporation of highly specific functional groups—such as strained heterocycles and fluorinated moieties—has become commonplace. N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a bifunctional molecule featuring a trifluoromethyl group, a secondary amine, and a highly strained oxetane ring.
While these features make it a valuable synthon for modulating pharmacokinetic properties, they also introduce complex safety and disposal requirements. This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Mechanistic Causality of Chemical Hazards
To safely manage the disposal of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, laboratory personnel must understand the reactivity of its three primary functional groups. Standard disposal methods (such as generic solvent bulking) can lead to dangerous exothermic reactions or environmental contamination if these mechanisms are ignored.
The Oxetane Ring (Acid Incompatibility): Oxetanes are four-membered cyclic ethers possessing significant ring strain (approximately 106 kJ/mol)[1]. While generally more stable than epoxides, they are highly susceptible to Brønsted or Lewis acid-catalyzed ring opening[2][3]. Because this molecule also contains a nucleophilic secondary amine, exposing it to acidic waste streams can protonate the oxetane oxygen, triggering a rapid intra- or intermolecular nucleophilic attack by the amine[3][4]. This can result in uncontrolled, exothermic polymerization and dangerous pressure buildup inside sealed waste containers.
The Trifluoromethyl (-CF₃) Group (Environmental Persistence & HF Generation): The carbon-fluorine bond is exceptionally strong, making trifluoromethylated compounds highly resistant to natural environmental degradation. If incinerated improperly, the -CF₃ group breaks down to release hydrogen fluoride (HF) gas, which is highly toxic and corrosive. Therefore, this compound falls under the broader umbrella of fluorinated materials, requiring specialized thermal destruction[5][6].
The Secondary Amine (Basicity): The amine acts as a localized base and nucleophile. It must be segregated from strong oxidizers, acid chlorides, and anhydrides to prevent violent acylation or oxidation reactions in the waste stream.
Waste Segregation & Compatibility Matrix
Proper segregation is the most critical step in the disposal lifecycle. Based on the U.S. Environmental Protection Agency's (EPA) 2024 updated Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS, fluorinated compounds should be prioritized for destruction technologies with the lowest potential for environmental release[7][8].
Strictly segregate from acidic waste. Maintain neutral or slightly basic pH in liquid waste[3].
Secondary Amine
Nucleophilic reactivity; basicity.
Strong oxidizers, acid chlorides, anhydrides.
Store in tightly sealed, chemically inert containers (e.g., HDPE).
Step-by-Step Experimental & Operational Workflows
The following self-validating protocols ensure that N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is neutralized, collected, and destroyed without risking personnel exposure or regulatory violation.
Protocol 1: Routine Laboratory Waste Disposal
This protocol is designed for the disposal of reaction mother liquors, analytical samples, and neat chemical waste.
Verify Physical State and Matrix: Determine if the waste is a neat solid or dissolved in an organic solvent.
pH Validation (For Liquid Waste): Before transferring liquid waste into a bulk container, test the pH of the solution. Ensure the pH is ≥ 7.0. Self-Validation Step: If the solution is acidic, carefully neutralize it with a mild base (e.g., saturated aqueous NaHCO₃) in a vented fume hood before bulking to prevent oxetane ring-opening[3].
Segregation:
Liquids: Transfer to a designated "Halogenated / Fluorinated Organic Waste" carboy. Do NOT mix with general non-halogenated solvents.
Solids: Place neat powders or contaminated consumables (e.g., weigh boats, filter paper) into a sealed, puncture-resistant solid hazardous waste bin.
Labeling: Clearly label the container with the full chemical name, highlighting "Contains Fluorinated Organics" and "Contains Oxetane - Do Not Acidify."
Manifesting & Destruction: Transfer the waste to a licensed hazardous waste disposal facility. Ensure the facility utilizes high-temperature commercial incineration with an alkaline scrubber to neutralize the HF gas produced during the thermal destruction of the trifluoromethyl group[6].
Caption: Disposal Routing Logic for Fluorinated Oxetane Amines
Protocol 2: Emergency Spill Response
In the event of a spill, standard acid-based neutralizers must be strictly avoided due to the oxetane ring's reactivity.
Evacuation & Ventilation: Immediately isolate the spill area. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity to clear potential amine vapors.
Don PPE: Responders must wear chemical-resistant nitrile or neoprene gloves, safety goggles, and a half-mask respirator with organic vapor cartridges if the spill occurs outside a ventilated hood.
Containment: Surround the spill with inert, non-acidic absorbent materials (e.g., universal spill pads, diatomaceous earth, or dry sand). Critical Warning: Do not use spill kits containing acidic neutralizers.
Collection: Sweep up the absorbed material using non-sparking tools. Place the contaminated absorbent into a heavy-duty hazardous waste bag or a rigid HDPE container.
Decontamination: Wash the spill surface thoroughly with soap and water to remove residual traces of the amine. Collect the wash water as aqueous hazardous waste.
Disposal: Label the collected spill debris as "Fluorinated Organic Solid Waste" and route for incineration.
Caption: Emergency Spill Response Workflow for Oxetane Amines
References
Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment.Federal Register.
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.Baker Donelson.
Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment.Pennsylvania Department of Environmental Protection.
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.The Acta Group.
An Exploration of Oxetanes: Synthesis and Relevance.University of Illinois.
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.National Institutes of Health (NIH).
Mild Intramolecular Ring Opening of Oxetanes.ACS Publications.
Preventing Decomposition of Oxetane Ring During Synthesis.BenchChem.
Standard Operating Procedure & Safety Protocol: Handling N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of logical, mechanistic precautions. When handling complex functionalized building blocks like N-{[...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of logical, mechanistic precautions. When handling complex functionalized building blocks like N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, understanding the molecular behavior dictates our safety protocols. This guide provides authoritative, step-by-step operational guidance to ensure your laboratory workflows remain safe, efficient, and scientifically sound.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule's structural components and their synergistic hazards:
The Oxetane Core: Oxetanes are highly valued in modern drug discovery as bioisosteres for carbonyl and gem-dimethyl groups. They impart increased metabolic stability and reduce the overall lipophilicity of the molecule . While the electron-withdrawing nature of the oxetane ring slightly reduces the basicity of the adjacent nitrogen, the secondary amine remains highly reactive.
The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a classic medicinal chemistry strategy used to increase a molecule's lipophilicity and metabolic resistance .
The Hazard Synergy: The combination of these functional groups creates a potent occupational hazard. The highly lipophilic -CF3 group acts as a "Trojan horse," rapidly accelerating the dermal penetration of the molecule into the stratum corneum. Once the dermal barrier is breached, the basic secondary amine causes localized protein denaturation and liquefaction necrosis. Consequently, structural analogs of this compound are classified as causing severe skin corrosion (Skin Corr. 1B) and serious eye damage (Eye Dam. 1) .
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following quantitative matrix outlines the mandatory protective barriers required for handling this compound.
PPE Category
Specification
Minimum Thickness
Breakthrough Time
Mechanistic Rationale
Gloves (Primary)
Nitrile Rubber
0.11 mm
> 480 min
Provides excellent resistance to secondary amines and prevents dermal penetration of the lipophilic CF3 group.
Gloves (Secondary)
Neoprene
0.30 mm
> 480 min
Worn over primary gloves during spill cleanup for added mechanical and chemical resistance.
Eye Protection
ANSI Z87.1 Chemical Goggles
N/A
N/A
Prevents ocular exposure to basic amine vapors and accidental splashes, mitigating Eye Dam. 1 hazards.
Respiratory
NIOSH N95 / P100 Particulate
N/A
N/A
Filters aerosolized particles. Required only if handling the compound outside of a certified fume hood.
Operational Workflow: Safe Weighing, Transfer, and Reaction Setup
Every protocol must be a self-validating system. The following step-by-step methodology ensures that hazard containment is verified at each stage of the operation.
Step 1: Preparation & Environmental Control
Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).
Line the working surface with highly absorbent, poly-backed bench paper. This ensures that any micro-spills are immediately contained and do not contaminate the stainless steel deck.
Step 2: PPE Verification
Don a flame-resistant lab coat, double nitrile gloves, and chemical splash goggles.
Self-Validation: Extend your arms fully to validate that no skin is exposed at the wrists between the gloves and the lab coat cuffs.
Step 3: Closed-System Weighing
Tare a clean, sealable vial on the analytical balance.
Bring the sealed vial into the fume hood. Transfer the target mass of N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine into the vial using an anti-static spatula.
Seal the vial tightly before returning it to the balance to record the final mass.
Causality: Weighing by difference prevents the release of irritating amine vapors or dust into the ambient laboratory environment, effectively containing the STOT SE 3 respiratory hazard.
Step 4: Solvent Addition & Reaction Initiation
Dissolve the compound in a compatible aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) strictly within the fume hood.
Causality: Avoid introducing strong aqueous acids during initial dissolution. The oxetane ring is susceptible to exothermic ring-opening polymerization in the presence of strong Brønsted or Lewis acids .
Step 5: Post-Operation Decontamination
Wipe down all spatulas and glassware with a tissue dampened with isopropanol, followed by a dilute acidic wash (e.g., 1M HCl) to neutralize residual amine basicity.
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate and logical action is required to prevent systemic toxicity.
Emergency response and spill management logic for trifluoromethyl-oxetanamine derivatives.
Disposal & Waste Management Plan
Improper disposal of fluorinated compounds poses severe environmental and facility risks.
Waste Segregation: Because of the three fluorine atoms on the trifluoromethyl group, all liquid and solid waste contaminated with this compound must be strictly segregated into Halogenated Organic Waste .
Incineration Protocol: Never dispose of this compound in standard non-halogenated waste streams. Incineration of fluorinated compounds requires specialized facilities equipped with afterburners and caustic scrubbers. These scrubbers are critical to capture and neutralize hydrogen fluoride (HF) gas and nitrogen oxides (NOx), which are highly toxic and corrosive byproducts of combustion .
References
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI. URL:[Link]
Title: Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Source: ACS Publications. URL:[Link]
Title: Chemical Substance Information: oxetan-3-amine derivatives. Source: NextSDS. URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.